Glibenclamide potassium salt
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVRWNXZNHAWAH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClK2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Glibenclamide potassium salt mechanism of action on KATP channels
Targeting the Sulfonylurea Receptor: A Technical Guide to Glibenclamide Potassium Salt and Modulation
Executive Summary & Chemical Context[1][2][3]
This guide details the mechanistic action of Glibenclamide Potassium (Glyburide) on ATP-sensitive potassium (
The "Salt" Distinction:
Standard Glibenclamide (free acid) exhibits extremely poor aqueous solubility (
The Molecular Target: Channel Architecture[2][5][6]
To understand the mechanism, one must first visualize the target. The pancreatic
-
Kir6.2 (KCNJ11): The pore-forming subunit that conducts
ions.[2] -
SUR1 (ABCC8): The regulatory Sulfonylurea Receptor subunit (an ABC transporter homolog).
Structural Assembly & Gating Logic
The channel couples cellular metabolism to membrane potential.[3]
-
High ATP: Closes the pore (Depolarization).
-
High MgADP: Opens the pore (Hyperpolarization).
Glibenclamide bypasses the metabolic sensor, forcing the channel closed regardless of the ATP/ADP ratio.
Figure 1: The hetero-octameric assembly of the
Mechanism of Action: The Binding Event[3]
Recent Cryo-EM studies (Martin et al., 2017) have resolved the precise binding site, overturning older theories that placed the site exclusively on cytoplasmic loops.
The Binding Pocket
Glibenclamide lodges in a hydrophobic pocket within the Transmembrane Bundle (TMD0-L0 region) of SUR1, adjacent to the N-terminus of Kir6.2.
-
Location: Between TM helices of SUR1.[4]
-
Interaction: The drug acts as a "molecular wedge," stabilizing the channel in a closed conformation.
-
Specificity: The binding pocket in SUR1 (pancreatic) differs slightly from SUR2A (cardiac), explaining Glibenclamide's high selectivity for pancreatic
-cells over cardiac tissue (unlike first-generation sulfonylureas).
The Signaling Cascade
Binding initiates a rapid depolarization event.
Figure 2: The electrophysiological cascade triggered by Glibenclamide binding.
Experimental Protocols: Validating the Mechanism
As a scientist, selecting the correct protocol is vital. Standard whole-cell patch clamp often fails with
Recommendation: Use the Perforated Patch technique for functional assays.
Protocol A: Perforated Patch Clamp (Functional Assay)
Preserves intracellular metabolic integrity.
-
Reagents:
-
Pipette Solution: 140 mM KCl, 1 mM
, 10 mM HEPES, 1 mM EGTA (pH 7.2). -
Perforating Agent: Amphotericin B (
) or Nystatin. Note: Sonicate Amphotericin immediately before use. -
Bath Solution: 140 mM NaCl, 5 mM KCl, 1 mM
, 1.8 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4). -
Test Compound: this compound dissolved in DMSO (Stock 100 mM), diluted to 1 nM – 10
in Bath Solution.
-
-
Procedure:
-
Step 1: Fill the pipette tip with antibiotic-free solution (to seal), then backfill with Amphotericin-containing solution.
-
Step 2: Form a G
seal. Do not apply suction to break the membrane. -
Step 3: Wait 10–20 minutes. Monitoring capacitive transients will show a decrease in series resistance (
) as pores form. Target . -
Step 4: Voltage clamp at
. -
Step 5: Apply metabolic inhibitor (e.g., Sodium Azide or low glucose) to open
channels (Current increases). -
Step 6: Perfusion of Glibenclamide. Measure current inhibition.
-
-
Validation Check:
-
Current must be reversible (washout takes time due to high affinity).
-
Inhibition should be dose-dependent.[5]
-
Protocol B: Binding Assay (Radioligand)
Used to determine affinity (
-
Ligand:
-Glibenclamide.[3] -
System: HEK293 cells transfected with human SUR1/Kir6.2.
-
Key Control: Perform in the presence of
ATP (physiological relevance) and Mg-free conditions to distinguish high/low affinity sites.
Data Summary & Benchmarks
When validating your assay, compare your results against these established benchmarks. Significant deviation suggests issues with compound solubility (if
| Parameter | Value Range | Context |
| Binding Affinity ( | High-affinity site (SUR1) | |
| Recombinant SUR1/Kir6.2 | ||
| Endogenous context | ||
| Selectivity (SUR1 vs SUR2) | Preferential for Pancreatic vs Cardiac | |
| Solubility (K+ Salt) | In DMSO (vs |
Troubleshooting Tip: If your
References
-
Martin, G. M., et al. (2017). "Cryo-EM structure of the ATP-sensitive potassium channel illuminates mechanisms of assembly and gating." eLife.[6]
-
Li, N., et al. (2017). "Structure of a pancreatic ATP-sensitive potassium channel." Cell.
-
Ashcroft, F. M., & Gribble, F. M. (1998). "Correlating structure and function in ATP-sensitive K+ channels."[3] Trends in Neurosciences.
-
Gribble, F. M., & Reimann, F. (2003). "Sulphonylurea action revisited: the post-cloning era." Diabetologia.
-
MedChemExpress. "this compound Product & Solubility Data."
-
Proks, P., et al. (2002). "Sulfonylurea stimulation of insulin secretion." Diabetes.[7][8][1][2][9][6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular structure of the glibenclamide binding site of the beta-cell K(ATP) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digilib.itb.ac.id [digilib.itb.ac.id]
- 8. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
Glibenclamide potassium salt as a selective KATP channel blocker
Technical Guide: Glibenclamide Potassium Salt as a Selective Channel Blocker
Executive Summary & Mechanism of Action
Glibenclamide (Glyburide) is a second-generation sulfonylurea that acts as a potent inhibitor of ATP-sensitive potassium (
The Critical Distinction: This guide focuses specifically on the Potassium Salt form. Unlike the standard free acid glibenclamide, which is highly hydrophobic and requires DMSO for solubilization, the potassium salt exhibits significantly enhanced aqueous solubility. This property allows for the preparation of solvent-free stock solutions, eliminating DMSO-induced cytotoxicity or solvent artifacts in sensitive electrophysiological and signaling assays.
Core Mechanism
Glibenclamide binds with nanomolar affinity (
Diagram 1: Canonical
Caption: Signal transduction from Glibenclamide binding at SUR1 to the physiological effector response.
Chemical Properties & Solubility Data
The choice of the potassium salt is a strategic experimental decision. The free acid form often precipitates in aqueous media, leading to inconsistent dosing in microfluidics or long-term incubation assays.
Comparative Solubility Profile
| Property | Glibenclamide (Free Acid) | This compound | Experimental Impact |
| CAS Number | 10238-21-8 | 39031-43-5 | Verify reagent identity. |
| Solvent Requirement | DMSO or Ethanol | Water or PBS (pH > 7.4) | K-Salt avoids DMSO toxicity. |
| Aqueous Solubility | < 0.01 mg/mL (Insoluble) | ~ 50 mg/mL (High) | K-Salt allows high-concentration stocks. |
| pH Sensitivity | Stable in acid | Precipitates at pH < 7.0 | CRITICAL: Buffer must be alkaline/neutral. |
| Hygroscopicity | Low | High | Store K-Salt in desiccator. |
Expert Insight: When using the potassium salt, you must maintain the pH above 7.4. If you add the stock solution to a highly acidic culture medium (pH < 6.0), the salt will protonate and revert to the insoluble free acid, appearing as a fine white precipitate that invalidates the concentration.
Experimental Protocols
A. Preparation of Stock Solution (Self-Validating)
Objective: Create a stable 10 mM stock solution without organic solvents.
-
Weighing: Weigh 5 mg of this compound.
-
Solvent: Add 1.01 mL of sterile, distilled water (or pH 7.4 PBS).
-
Validation Check: Solution should clarify immediately. If cloudiness persists, check pH; it may be too acidic. Add minimal 0.1M NaOH if necessary to clear.
-
-
Filtration: Sterile filter using a 0.22 µm PES membrane.
-
Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Stable for 3 months.
B. In Vitro Electrophysiology (Patch Clamp)
Objective: Validate channel blockade in HEK293 cells expressing SUR1/Kir6.2 or native pancreatic beta-cells.
Diagram 2: Patch Clamp Validation Workflow Standardized workflow for confirming channel inhibition.
Caption: Step-by-step electrophysiology workflow. Reversibility (Washout) confirms specific binding.
Protocol Steps:
-
Pipette Solution: Use an intracellular solution with low ATP (0.1 mM) or no ATP to prevent spontaneous channel closure, allowing the drug effect to be isolated.
-
Voltage Clamp: Hold membrane potential at -60 mV.
-
Application: Peruse Glibenclamide (10-100 nM).
-
Endpoint: Expect >90% reduction in current within 2-3 minutes.
C. Advanced Application: NLRP3 Inflammasome Inhibition
Recent research identifies Glibenclamide as an inhibitor of the NLRP3 inflammasome, distinct from its insulinotropic effect. This often requires higher concentrations (µM range) than
Diagram 3: NLRP3 Inhibition Pathway Mechanism of anti-inflammatory action.
Caption: Glibenclamide prevents NLRP3 assembly by blocking the requisite potassium efflux.[2]
Troubleshooting & Validation (E-E-A-T)
To ensure Trustworthiness and Accuracy , implement these self-validating checks:
-
The "Precipitation Trap":
-
Specificity Check (Negative Control):
-
Always run a parallel condition with Diazoxide (a
opener). If Glibenclamide is working specifically, it should competitively reverse the hyperpolarization induced by Diazoxide.
-
-
Dosing Discrepancy:
-
Blockade:
nM. -
NLRP3 Inhibition:
µM. -
Warning: Using µM concentrations in beta-cells will cause maximal insulin release and potential excitotoxicity. Ensure dose matches the target.
-
Blockade:
References
-
Ashcroft, F. M. (2005).[2] ATP-sensitive potassium channelopathies: focus on insulin secretion.[5][6] Journal of Clinical Investigation.
-
Simard, J. M., et al. (2006).[7] Molecular mechanism of malignant cerebral edema and its treatment. Nature Medicine. (Establishes SUR1-TRPM4 inhibition).
-
Lamkanfi, M., et al. (2009). Glyburide inhibits the Cryopyrin/Nalp3 inflammasome. Journal of Cell Biology. (Defines NLRP3 mechanism).
-
Tocris Bioscience. this compound Technical Data. (Solubility and Physical Properties).[8][9][10]
-
MedChemExpress. Glibenclamide Potassium Solubility Data.
Sources
- 1. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. jddtonline.info [jddtonline.info]
- 4. Glibenclamide Directly Prevents Neuroinflammation by Targeting SUR1-TRPM4-Mediated NLRP3 Inflammasome Activation In Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glibenclamide - Wikipedia [en.wikipedia.org]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.who.int [cdn.who.int]
- 9. researchgate.net [researchgate.net]
- 10. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Glibenclamide Potassium Salt vs. Glyburide for Research Use
[1]
Executive Summary: The Solubility Imperative
In drug development and physiological research, Glyburide (USAN) and Glibenclamide (INN) refer to the exact same parent compound (
While the parent compound is the standard for oral diabetes therapy, its poor aqueous solubility (
The Bottom Line:
Physicochemical Comparison
The choice of reagent dictates your vehicle control and experimental design.[1] The table below contrasts the two forms based on material science principles.
| Feature | Glyburide (Parent Compound) | This compound |
| CAS Number | 10238-21-8 | 73816-79-8 (varies by hydrate) |
| Molecular Weight | 494.0 g/mol | ~532.1 g/mol (anhydrous basis) |
| Hydrophobicity | High (Lipophilic) | Low (Ionic/Hydrophilic) |
| Aqueous Solubility | Negligible (< 0.01 mg/mL) | High (> 10 mg/mL in water/PBS) |
| Primary Solvent | DMSO (up to 25 mg/mL) | Water, Saline, PBS |
| pH Sensitivity | Precipitates in acidic/neutral pH | Stable in neutral/alkaline pH |
| Key Risk | Crystal precipitation upon dilution in media | Hygroscopic (must store desiccated) |
Mechanistic Targets & Signaling Pathways[1]
Understanding the mechanism is vital because the concentration required to engage these targets differs by orders of magnitude.[1] You need the salt form to reach the high concentrations required for non-canonical targets (NLRP3) without crashing out of solution.
Target 1: KATP Channels (Nanomolar Range)[1]
-
Affinity: High (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Mechanism: Binds the SUR1 subunit of the ATP-sensitive potassium channel.[1][2]
-
Effect: Closes the channel
Membrane Depolarizationngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Ca influx Insulin Exocytosis.
Target 2: NLRP3 Inflammasome / SUR1-TRPM4 (Micromolar Range)[1]
-
Affinity: Low (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Mechanism: Inhibits the assembly of the NLRP3 inflammasome and blocks the SUR1-TRPM4 non-selective cation channel (upregulated in cerebral ischemia).[1]
-
Relevance: Critical for research in stroke, traumatic brain injury (TBI), and neuroinflammation.[1] This requires the Potassium Salt to achieve plasma levels without solvent toxicity.[1]
Pathway Visualization
The following diagram illustrates the dual-pathway mechanism and the concentration-dependent divergence.[1]
Caption: Dual-mechanism action of Glibenclamide.[1] Note the high-dose requirement for anti-inflammatory effects (red nodes), necessitating high-solubility formulations.[1]
Experimental Protocols
Protocol A: Solubilizing Parent Glyburide (Standard)
Use for: Routine cell culture (
-
Vehicle: 100% DMSO (Dimethyl sulfoxide).[1]
-
Solubility Limit: Max ~25 mg/mL in pure DMSO.
-
Preparation:
-
Application:
-
Dilute 1:1000 into culture media to achieve final concentration.[1]
-
Warning: Final DMSO concentration must be
to avoid vehicle toxicity. If media turns cloudy immediately, the drug has precipitated; the experiment is invalid.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Protocol B: Using this compound (Advanced)
Use for: High-dose NLRP3 studies, Intraperitoneal (IP) or Intravenous (IV) injection.[1]
-
Vehicle: Sterile Water for Injection or pH-adjusted Saline.[1]
-
Solubility Limit: >10 mg/mL in aqueous solution.[1]
-
Preparation:
-
Application:
Protocol C: In Situ Salt Generation (The "Hack")
If the commercial Potassium Salt is unavailable, you can generate it chemically.[1]
-
Stock: Dissolve Parent Glyburide in 0.1 N KOH (Potassium Hydroxide) or NaOH.
-
Reaction: The base deprotonates the sulfonamide group, creating the water-soluble salt.[1]
-
Titration: Dilute with saline/PBS and carefully titrate pH back to 7.4–7.8.
-
Caution: If pH drops below 7.0, the drug will precipitate instantly.[1]
Decision Matrix & Workflow
Use this logic flow to select the correct reagent form for your specific experimental constraints.
Caption: Workflow for selecting the optimal Glibenclamide form based on target affinity and delivery route.
References
-
Jiang, S., et al. (2022).[1] "Glibenclamide Directly Prevents Neuroinflammation by Targeting SUR1-TRPM4-Mediated NLRP3 Inflammasome Activation In Microglia."[1][3] Molecular Neurobiology. Retrieved from [Link]
-
PubChem. (2024).[1] Glyburide Compound Summary (CID 3488). National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Ullmann, P., et al. (2017).[1] "Polymorphism, isostructurality and physicochemical properties of glibenclamide salts." CrystEngComm. Retrieved from [Link]
-
Zhang, Y., et al. (2017).[1] "A Protective Role of Glibenclamide in Inflammation-Associated Injury." Mediators of Inflammation.[1] Retrieved from [Link]
Sources
- 1. Glibenclamide - Wikipedia [en.wikipedia.org]
- 2. A Protective Role of Glibenclamide in Inflammation-Associated Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glibenclamide Directly Prevents Neuroinflammation by Targeting SUR1-TRPM4-Mediated NLRP3 Inflammasome Activation In Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the KATP Channel: A Technical Guide to the Off-Target Effects of High-Concentration Glibenclamide Potassium Salt
Introduction: The Double-Edged Sword of a Widely Used Hypoglycemic Agent
Glibenclamide, a second-generation sulfonylurea, has been a cornerstone in the management of type 2 diabetes for decades.[1][2] Its primary therapeutic action is well-established: the high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[3] This interaction inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent insulin secretion.[3][4] However, the pharmacological activity of glibenclamide is not confined to this single target. At concentrations exceeding those typically required for its hypoglycemic effect, glibenclamide exhibits a range of off-target activities that are of significant interest to researchers, toxicologists, and drug development professionals. This guide provides an in-depth exploration of these off-target effects, offering both mechanistic insights and practical experimental protocols to investigate them.
The distinction between therapeutic and off-target concentrations is crucial. While therapeutic plasma concentrations of glibenclamide are in the nanomolar range, many of the off-target effects are observed at micromolar concentrations.[5][6] Understanding these high-concentration effects is paramount for interpreting preclinical studies, identifying potential mechanisms of toxicity, and exploring novel therapeutic applications of this well-established drug.
I. Off-Target Interactions: A Multi-faceted Pharmacological Profile
At elevated concentrations, glibenclamide interacts with a variety of cellular components, moving beyond its well-defined role as a KATP channel blocker. These interactions can be broadly categorized into effects on other ion channels, modulation of cellular transporters, interference with mitochondrial function, and regulation of inflammatory pathways.
Ion Channel Promiscuity: Beyond the Pancreatic KATP Channel
While glibenclamide exhibits high affinity for the pancreatic SUR1/Kir6.2 KATP channel, its selectivity diminishes at higher concentrations. This leads to interactions with other ion channels, which can have significant physiological consequences.
-
Cardiac KATP Channels (SUR2A/Kir6.2): Glibenclamide also blocks KATP channels in the heart, albeit with a lower affinity than the pancreatic isoform.[5] This interaction is of particular interest in the context of ischemic heart disease, where the opening of cardiac KATP channels is considered a protective mechanism. High concentrations of glibenclamide can abolish this protective effect.
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Glibenclamide is a known inhibitor of the CFTR chloride channel, another member of the ATP-binding cassette (ABC) transporter superfamily to which SUR belongs.[3] The IC50 for CFTR inhibition by glibenclamide is in the micromolar range (approximately 20 µM), significantly higher than its affinity for SUR1.[3]
-
Other Chloride Channels: Studies have shown that at higher concentrations, glibenclamide can also inhibit swelling-activated and Ca2+-activated chloride channels in cardiac myocytes, with IC50 values in the range of 60-70 µM.
A Complicated Relationship with ABC Transporters: The Case of P-glycoprotein
Glibenclamide's interaction with ABC transporters extends beyond SUR and CFTR. It has a notable relationship with P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a well-characterized efflux pump that plays a crucial role in drug disposition and multidrug resistance.
Glibenclamide has been identified as both a substrate and an inhibitor of P-gp.[7] This dual role means that at high concentrations, glibenclamide can compete with other P-gp substrates for efflux, potentially leading to drug-drug interactions and altered pharmacokinetics of co-administered drugs.
Mitochondrial Bioenergetics: A Target of High-Concentration Glibenclamide
Mitochondria, the powerhouses of the cell, are also susceptible to the off-target effects of high-concentration glibenclamide. These effects can lead to cellular dysfunction and cytotoxicity.
-
Inhibition of Mitochondrial Respiration: At micromolar concentrations (50-100 µM), glibenclamide has been shown to inhibit mitochondrial respiration and decrease intracellular ATP levels in renal proximal tubular cells.[5] This effect is dose-dependent and can lead to a significant energy deficit within the cell.
-
Mitochondrial KATP (mitoKATP) Channels: Glibenclamide can also interact with KATP channels located in the inner mitochondrial membrane. The blockade of these channels is thought to interfere with protective mechanisms during cellular stress, such as ischemia-reperfusion injury.
Modulating the Inflammatory Response: Inhibition of the NLRP3 Inflammasome
A growing body of evidence points to a significant anti-inflammatory role for glibenclamide, mediated through its inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Glibenclamide has been shown to block the activation of the NLRP3 inflammasome, although the precise molecular mechanism is still under investigation.[8][9] This inhibitory effect appears to be independent of its action on KATP channels.[9]
II. Experimental Investigation of Off-Target Effects: A Practical Guide
To rigorously investigate the off-target effects of high-concentration glibenclamide, a combination of cellular and biochemical assays is required. This section provides detailed protocols for key experiments.
Quantifying Ion Channel Interactions: The Patch-Clamp Technique
The patch-clamp technique is the gold standard for studying ion channel activity at the single-channel or whole-cell level.[10][11] It allows for the direct measurement of ion currents and the characterization of drug-channel interactions.
Experimental Workflow for Patch-Clamp Analysis:
Caption: P-gp transport assay workflow.
Protocol: Bidirectional Glibenclamide Transport Assay in Caco-2 Cells
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Transport Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (pH 7.4).
-
Transport Experiment:
-
Apical to Basolateral (A-B): Add glibenclamide to the apical chamber and fresh transport buffer to the basolateral chamber.
-
Basolateral to Apical (B-A): Add glibenclamide to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of glibenclamide in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. [2] * Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER significantly greater than 1 indicates active efflux mediated by transporters like P-gp.
-
To confirm P-gp involvement, perform the assay in the presence of a known P-gp inhibitor (e.g., verapamil) and observe if the efflux ratio decreases.
-
Probing Mitochondrial Dysfunction: Respiration and ATP Assays
The impact of glibenclamide on mitochondrial bioenergetics can be assessed by measuring oxygen consumption rates (OCR) and intracellular ATP levels.
Protocol: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Drug Treatment: Treat the cells with various concentrations of glibenclamide for the desired duration.
-
Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The Seahorse XF software automatically calculates the OCR values. Compare the OCR parameters between control and glibenclamide-treated cells.
Protocol: Quantification of Intracellular ATP Levels
-
Cell Culture and Treatment: Culture cells in a multi-well plate and treat with different concentrations of glibenclamide.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
ATP Quantification: Use a commercial ATP luminescence-based assay kit according to the manufacturer's instructions. This assay utilizes the luciferin-luciferase reaction, where the light output is proportional to the ATP concentration.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the ATP levels to the total protein concentration in each sample.
Investigating NLRP3 Inflammasome Inhibition
The inhibitory effect of glibenclamide on the NLRP3 inflammasome can be studied by measuring the release of IL-1β from immune cells, such as macrophages.
Signaling Pathway of NLRP3 Inflammasome Activation and Glibenclamide Inhibition:
Caption: NLRP3 inflammasome activation pathway and potential points of inhibition by glibenclamide.
Protocol: Measurement of IL-1β Release from Macrophages
-
Cell Culture: Culture macrophage-like cells (e.g., THP-1 cells differentiated with PMA, or primary bone marrow-derived macrophages) in a multi-well plate.
-
Priming: Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Glibenclamide Treatment: Pre-incubate the primed cells with various concentrations of glibenclamide for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding a second stimulus, such as ATP or nigericin.
-
Supernatant Collection: After a short incubation (30-60 minutes), collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Compare the levels of IL-1β released from glibenclamide-treated cells to those from untreated control cells.
Assessing Cytotoxicity and Apoptosis
High concentrations of glibenclamide can induce cytotoxicity. It is important to characterize the mode of cell death, whether it is apoptosis or necrosis.
Protocol: Caspase-3/7 Activity Assay for Apoptosis
-
Cell Culture and Treatment: Seed cells in a white-walled, clear-bottom multi-well plate and treat with a range of glibenclamide concentrations.
-
Caspase-3/7 Reagent: Add a luminogenic caspase-3/7 substrate to each well. This substrate is cleaved by active caspase-3 and -7, generating a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates the activation of effector caspases and the induction of apoptosis.
III. Data Summary and Interpretation
To facilitate the interpretation of experimental results, it is essential to compare the effective concentrations of glibenclamide for its on-target and off-target activities.
Table 1: Concentration-Dependent Effects of Glibenclamide
| Target/Effect | Species/Cell Type | Assay | Effective Concentration (IC50/Ki) | Reference(s) |
| On-Target | ||||
| Pancreatic KATP Channel (SUR1/Kir6.2) | Guinea Pig Ventricular Myocytes | Patch-Clamp | 6 nM (EC50) | [5] |
| Pancreatic KATP Channel (SUR1) | Rat Islet Tumor Cells | [3H]glibenclamide binding | 1.12 nM (Kd) | |
| Off-Target | ||||
| Cardiac KATP Channel | ||||
| CFTR Cl- Channel | Guinea Pig Ventricular Myocytes | Patch-Clamp | 11.0 - 12.5 µM (IC50) | |
| Swelling-activated Cl- Channel | Guinea Pig Atrial Myocytes | Patch-Clamp | 193 - 470 µM (IC50) | |
| Ca2+-activated Cl- Channel | Canine Ventricular Myocytes | Patch-Clamp | 61.5 - 69.9 µM (IC50) | |
| P-glycoprotein (P-gp) | Various cell lines | Transport/Binding Assays | Substrate and inhibitor (µM range) | [7] |
| Mitochondrial Respiration | Rat Renal Proximal Tubules | Oxygen Consumption | Inhibition at 10-500 µM | [5] |
| Intracellular ATP Depletion | Rat Renal Proximal Tubules | Luminescence Assay | 28% reduction at 50 µM, 53% at 100 µM | [5] |
| NLRP3 Inflammasome | Human Trophoblasts | IL-1β ELISA | Inhibition at µM concentrations | [12] |
| Apoptosis Induction | Hepatocellular Carcinoma Cells | Cell Viability/Apoptosis Assays | Significant at >50 µM | [13] |
IV. Conclusion and Future Perspectives
Glibenclamide, at high concentrations, is far from a specific KATP channel blocker. Its promiscuous interactions with other ion channels, ABC transporters, mitochondria, and inflammatory pathways underscore the importance of careful dose selection and interpretation of data in preclinical research. The experimental protocols outlined in this guide provide a framework for researchers to dissect these off-target effects, leading to a more comprehensive understanding of glibenclamide's pharmacological profile.
For drug development professionals, this knowledge is critical for anticipating potential toxicities and drug-drug interactions. Furthermore, the exploration of glibenclamide's off-target effects, particularly its anti-inflammatory properties through NLRP3 inflammasome inhibition, may open new avenues for therapeutic applications beyond diabetes. As our understanding of the complex cellular roles of these off-targets continues to grow, so too will our appreciation for the multifaceted nature of this long-standing therapeutic agent.
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Light PE, French RJ. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle. Eur J Pharmacol. 1994;259(3):219-222. [Link]
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McKeown T, Helliwell RM, Ashford ML. Inhibition of ATP-sensitive K+ channels in cardiac muscle by the sulphonylurea drug glibenclamide. Br J Pharmacol. 1992;106(3):551-557. [Link]
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Joshi S, Kulkarni S, Singh S. Modulation of the P-Glycoproein-Mediated Intestinal Secretion of Glibenclamide: In Vitro and In Vivo Assessments. J Young Pharm. 2017;9(4):519-523. [Link]
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Müller M, de Weille JR, Lückhoff A. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. Br J Pharmacol. 2002;136(7):1031-1038. [Link]
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Spruce BA, et al. Kinetic analysis of the inhibitory effect of glibenclamide on KATP channels of mammalian skeletal muscle. Pflugers Arch. 1997;433(4):464-472. [Link]
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Li R, et al. Glibenclamide induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells. Int J Med Sci. 2017;14(10):964-970. [Link]
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Adebayo O, et al. In Vitro Modulation of Glibenclamide Transport by P-glycoprotein Inhibitory Antidiabetic African Plant Extracts. SciSpace. 2019. [Link]
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van de Bunt M, et al. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways. Diabetologia. 2009;52(1):119-128. [Link]
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ResearchGate. The schematic diagram of NLRP3 inflammasome activation pathway of... ResearchGate. 2022. [Link]
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Murata M, et al. Glibenclamide inhibits NLRP3 inflammasome-mediated IL-1β secretion in human trophoblasts. J Pharmacol Sci. 2017;135(3):131-136. [Link]
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Szentandrássy N, et al. Modulation of the effect of glibenclamide on KATP channels by ATP and ADP. Br J Pharmacol. 1993;108(2):334-339. [Link]
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Freppel W, et al. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses. STAR Protoc. 2022;3(4):101741. [Link]
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Liu Y, et al. Autophagy induced by glibenclamide serves as a defense against apoptosis in INS-1 rat insulinoma cells. J Diabetes Mellitus. 2014;4(2):127-135. [Link]
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Adebayo O, et al. In Vitro Modulation of Glibenclamide Transport by P-glycoprotein Inhibitory Antidiabetic African Plant Extracts. ResearchGate. 2019. [Link]
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Masi A, et al. Glibenclamide-Loaded Nanoparticles Reduce NLRP3 Inflammasome Activation and Modulate miR-223-3p/miR-7-1-5p Expression in THP-1 Cells. Int J Mol Sci. 2023;24(22):16248. [Link]
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Agilent. Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. N.D. [Link]
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Li R, et al. Glibenclamide induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells. Int J Med Sci. 2017;14(10):964-970. [Link]
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MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. 2023. [Link]
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Martin GM, et al. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife. 2017;6:e31054. [Link]
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SciSpace. NLRP3 Inflammasome Pathways. SciSpace. N.D. [Link]
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protocols.io. Mitochondrial respiration measurement. protocols.io. 2007. [Link]
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Tadesse G, et al. investigation of transport of glibenclamide drug across micro-pore supported model membrane using electro analytical methods. African Journal of Pure and Applied Chemistry. 2018;12(5):45-53. [Link]
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Zahid A, et al. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Front Immunol. 2022;13:882115. [Link]
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Sun L, et al. Glibenclamide, a diabetic drug, prevents acute radiation induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt-NF-κB pathway. Oncotarget. 2017;8(25):41426-41435. [Link]
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Frontiers. The mechanisms of NLRP3 inflammasome/pyroptosis activation and their role in diabetic retinopathy. Frontiers. 2022. [Link]
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Pelago Bioscience. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. 2020. [Link]
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Tello D, et al. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. J Vis Exp. 2016;(117):54917. [Link]
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He Y, et al. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. J Cell Physiol. 2021;236(8):5537-5551. [Link]
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Simard JM, et al. Glibenclamide reduces inflammation, vasogenic edema, and caspase-3 activation after subarachnoid hemorrhage. J Cereb Blood Flow Metab. 2009;29(2):317-330. [Link]
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Adebayo O, et al. In Vitro Modulation of Glibenclamide Transport by P-glycoprotein Inhibitory Antidiabetic African Plant Extracts. Planta Med. 2019;85(11/12):956-963. [Link]
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Ueda K, et al. Cooperative binding of ATP and MgADP in the sulfonylurea receptor is modulated by glibenclamide. J Biol Chem. 1999;274(42):29993-29998. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. 2024. [Link]
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JoVE. Cleaved Caspase-3 Activity & Apoptosis: Immortalized Oligodendroglial Cells l Protocol Preview. YouTube. 2022. [Link]
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Inn-Science. Glibenclamide Prevents Inflammation by Targeting NLRP3 Inflammasome Activation In Vitro. Inn-Science. 2024. [Link]
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Methodological & Application
Administration of Glibenclamide potassium salt in animal models
Application Note: High-Precision Administration of Glibenclamide Potassium Salt in Preclinical Models
Executive Summary & Mechanistic Rationale
Glibenclamide (Glyburide) is a second-generation sulfonylurea widely used for Type 2 Diabetes (T2D). However, its utility has expanded significantly into neuroprotection (stroke, TBI, spinal cord injury) due to its inhibition of the SUR1-TRPM4 channel.
While standard Glibenclamide (free acid) exhibits extremely poor water solubility, necessitating toxic co-solvents (DMSO) or high pH vehicles that complicate acute dosing, This compound (Glibenclamide-K) offers a critical advantage: enhanced aqueous solubility at physiological pH. This guide details the preparation and administration of Glibenclamide-K to ensure bioavailability and experimental reproducibility.
Mechanism of Action: The Dual-Target Paradigm
Researchers must distinguish between the two primary targets based on the disease model:
-
Metabolic Models (T2D): Targets constitutive SUR1-Kir6.2 (
) channels in pancreatic -cells.[1] Blockade causes depolarization, calcium influx, and insulin secretion. -
CNS Injury Models (Stroke/Trauma): Targets SUR1-TRPM4 channels.[2] These channels are not constitutively expressed but are transcriptionally upregulated in neurons and endothelial cells following hypoxia/ischemia. Blockade prevents massive sodium/water influx (cytotoxic edema) and oncotic cell death.
Figure 1: Differential mechanism of action in metabolic vs. CNS injury pathways.
Chemical Formulation & Stability (The "Glibenclamide-K Advantage")
Critical Warning: Although Glibenclamide-K is water-soluble, it is pH-sensitive . It is stable in slightly basic conditions (pH 7.4–8.5). If added to unbuffered saline (which can be acidic, pH ~5.5), the free acid may precipitate, causing "cloudiness" and loss of effective dose.
Reagents Required
-
This compound (Purity >99%)
-
Sterile Water for Injection (SWFI)
-
0.9% Sodium Chloride (Saline) OR Phosphate Buffered Saline (PBS, pH 7.4)
-
0.1N NaOH (for pH adjustment, if necessary)
-
0.22 µm Syringe Filter (PES or Nylon)
Standard Stock Solution Protocol (1 mg/mL)
-
Weighing: Weigh the Glibenclamide-K powder in a low-humidity environment (the salt is hygroscopic).
-
Dissolution: Dissolve powder in Sterile Water (not saline yet) to achieve 1 mg/mL. Vortex gently.
-
Note: If the solution is not perfectly clear, add 0.1N NaOH dropwise until clear (Target pH ~8.5).
-
-
Dilution for Injection: Dilute the stock solution with PBS (pH 7.4) to the desired working concentration immediately before use.
-
Why PBS? PBS has buffering capacity to prevent precipitation. Saline lacks this capacity.
-
-
Filtration: Pass the final solution through a 0.22 µm filter to ensure sterility and remove micro-precipitates.
Experimental Protocols
Protocol A: Acute CNS Injury (Stroke/TBI/Spinal Cord)
Target: SUR1-TRPM4 inhibition.[1][2][3][4] Model: Rat/Mouse MCAO (Middle Cerebral Artery Occlusion) or CCI (Controlled Cortical Impact).
Rationale: The SUR1-TRPM4 channel is upregulated within 2-4 hours post-injury. Effective therapy requires a loading dose to rapidly occupy receptors, followed by continuous infusion to maintain occupancy as the channel is continuously transcribed.
| Parameter | Mouse (C57BL/6, 25g) | Rat (Sprague-Dawley, 300g) | Notes |
| Loading Dose | 10 µg/kg (IP) | 10 µg/kg (IP) | Administer at time of reperfusion or <4h post-injury. |
| Maintenance | 200 ng/hour | 200 ng/hour | Via osmotic minipump (SC) or frequent IP injections. |
| Duration | 24 - 72 hours | 24 - 72 hours | Edema peaks at 24-48h. |
| Vehicle | PBS (pH 7.4) | PBS (pH 7.4) | Do not use DMSO for CNS studies (neuroprotective confounder). |
Step-by-Step Workflow:
-
Preparation: Prepare osmotic minipumps (e.g., Alzet) 24h prior to surgery to ensure immediate pumping rate. Fill with Glibenclamide-K solution calculated to deliver 200 ng/h.
-
Induction: Perform MCAO or TBI surgery.
-
Loading: At the time of reperfusion (or 10 mins post-injury), administer the 10 µg/kg IP loading dose .
-
Implantation: Immediately implant the minipump subcutaneously on the back.
-
Monitoring: Measure blood glucose at 0, 2, 6, and 24 hours.
-
Safety: If glucose < 50 mg/dL (mouse) or < 60 mg/dL (rat), administer 20% glucose IP.
-
Protocol B: Chronic Metabolic Studies (T2D)
Target:
Rationale: Chronic oral administration is preferred to mimic clinical usage. However, Glibenclamide-K can be given IP for precise bioavailability studies.
-
Oral Gavage (PO): 0.5 mg/kg to 5 mg/kg daily.
-
Vehicle: Suspend in 0.5% Carboxymethylcellulose (CMC) if using free acid, or dissolve in water for Glibenclamide-K.
-
-
Intraperitoneal (IP): 0.25 mg/kg to 1 mg/kg daily.
Troubleshooting & Quality Control
Visual Decision Tree: Avoiding Precipitation
Figure 2: Formulation workflow to ensure solubility and stability.
Common Failure Points
-
The "Saline Crash": Injecting Glibenclamide-K stock directly into a bag of 0.9% NaCl (often pH 5.5) causes immediate, often invisible, micro-precipitation. This results in zero drug delivery. Always use PBS or check pH.
-
Hypoglycemia in Stroke Models: Non-diabetic animals treated with Glibenclamide for stroke are at risk of fatal hypoglycemia.
References
-
Simard, J. M., et al. (2006). Molecular mechanism of malignant cerebral edema and its treatment. Nature Medicine, 12(4), 433-440. Link
-
Simard, J. M., et al. (2012). Glibenclamide in cerebral ischemia and stroke. Neurocritical Care, 16(3), 462-465. Link
-
Sheth, K. N., et al. (2016). Safety and efficacy of intravenous glyburide on brain swelling after large hemispheric infarction (GAMES-RP): a randomised, double-blind, placebo-controlled phase 2 trial. The Lancet Neurology, 15(11), 1160-1169. Link
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Kurland, D., et al. (2013). Glibenclamide for the treatment of acute CNS injury. Pharmaceuticals, 6(10), 1287-1303. Link
-
This compound Product Data. MedChemExpress. Link
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Glibenclamide Potassium Salt: A Pharmacological Tool for Elucidating the Role of KATP Channels in Ischemic Preconditioning
Senior Application Scientist Note: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of glibenclamide potassium salt as a critical tool to investigate the mechanisms of ischemic preconditioning (IPC). This guide moves beyond a simple recitation of protocols to offer a deeper understanding of the experimental rationale, ensuring that the described methods are not just followed, but understood.
The Phenomenon of Ischemic Preconditioning and the Central Role of KATP Channels
Ischemic preconditioning is a powerful endogenous protective mechanism where brief, non-lethal episodes of ischemia and reperfusion protect tissues from a subsequent, more prolonged ischemic insult.[1] This adaptive response has been observed across various organs, including the heart and brain, and represents a significant area of research for developing therapeutic strategies against ischemic injuries like myocardial infarction and stroke.
The signaling pathways underlying ischemic preconditioning are complex, involving a cascade of events initiated by the release of various autacoids such as adenosine, bradykinin, and opioids.[2][3] A critical convergence point in these pathways is the activation of ATP-sensitive potassium (KATP) channels.[4] These channels are metabolic sensors that link the energetic state of the cell to its membrane potential.[5]
KATP channels are octameric protein complexes composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[6] There are different subtypes of KATP channels, with the key players in cardioprotection being the sarcolemmal (sarcKATP) and mitochondrial (mitoKATP) channels.[6] During ischemia, the intracellular ATP concentration decreases, leading to the opening of KATP channels. The resulting potassium efflux hyperpolarizes the cell membrane, which is thought to be a key step in cardioprotection by reducing calcium overload and preserving cellular energy.[6]
Glibenclamide: A Non-Selective KATP Channel Antagonist
Glibenclamide, also known as glyburide, is a second-generation sulfonylurea drug that is widely used to treat type 2 diabetes mellitus.[7] Its hypoglycemic effect stems from its ability to block KATP channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent insulin secretion. In the context of ischemic preconditioning research, glibenclamide serves as a valuable pharmacological tool due to its potent, non-selective antagonism of KATP channels.[7][8] By binding to the SUR subunit, glibenclamide effectively locks the KATP channel in a closed state, thereby preventing the protective effects of ischemic preconditioning that are mediated by these channels.[5][9]
The use of glibenclamide allows researchers to probe the involvement of KATP channels in their specific experimental model of ischemic preconditioning. If the protective effects of a preconditioning stimulus are abolished in the presence of glibenclamide, it provides strong evidence for the critical role of KATP channels in that protective signaling cascade.
This compound: Enhancing Solubility for Research Applications
A practical challenge in using glibenclamide for in vitro and in vivo studies is its poor aqueous solubility. To overcome this, the use of this compound is highly recommended. The salt form exhibits significantly improved solubility in physiological buffers, facilitating the preparation of stock solutions and ensuring accurate dosing in experimental setups.
Visualizing the Mechanism: Signaling Pathways and Experimental Design
To better understand the intricate processes involved, the following diagrams illustrate the signaling pathway of ischemic preconditioning, the mechanism of action of glibenclamide, and a general workflow for its use in research.
Caption: Signaling pathway of ischemic preconditioning.
Caption: Mechanism of Glibenclamide action on KATP channels.
Experimental Protocols
The following protocols provide a framework for investigating the role of KATP channels in ischemic preconditioning using glibenclamide. It is imperative to perform dose-response studies to determine the optimal concentration of glibenclamide for your specific model and experimental conditions.
In Vitro Model: Simulated Ischemia in Isolated Cardiomyocytes
This protocol describes the use of glibenclamide in a model of simulated ischemia-reperfusion injury in cultured neonatal rat ventricular myocytes (NRVMs) or isolated adult cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., NRVMs or adult ventricular myocytes)
-
Cell culture medium (e.g., DMEM)
-
Ischemia buffer (glucose-free, hypoxic, and acidic buffer)
-
Reperfusion buffer (normoxic, physiological pH buffer)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell viability assays (e.g., LDH release assay, Trypan blue exclusion, or live/dead staining)
Protocol:
-
Cell Culture: Plate cardiomyocytes at an appropriate density and maintain in culture until they form a confluent, synchronously beating monolayer.
-
Glibenclamide Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate buffer to achieve the final desired concentrations. A typical concentration range to test is 0.1 µM to 10 µM.[10]
-
Experimental Groups:
-
Control: Cells subjected to the full simulated ischemia-reperfusion protocol without any treatment.
-
Ischemic Preconditioning (IPC): Cells subjected to one or more brief cycles of simulated ischemia and reperfusion prior to the sustained ischemic insult.
-
IPC + Glibenclamide: Cells pre-treated with glibenclamide for a specified period (e.g., 10-30 minutes) before and during the IPC protocol.
-
Glibenclamide Alone: Cells treated with the highest concentration of glibenclamide without the IPC protocol to assess any direct effects of the drug.
-
-
Simulated Ischemia:
-
Aspirate the culture medium and wash the cells with a buffer.
-
Add the ischemia buffer to the cells.
-
Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a predetermined duration to induce injury.
-
-
Reperfusion:
-
Remove the ischemia buffer and replace it with the reperfusion buffer.
-
Return the cells to a normoxic incubator for a specified reperfusion period.
-
-
Assessment of Cell Injury: After the reperfusion period, assess cell viability and injury using your chosen assay(s).
Data Interpretation:
A successful experiment will show that the IPC group has significantly less cell death compared to the control group. If glibenclamide effectively blocks the protective effect of IPC, the "IPC + Glibenclamide" group will show a level of cell death similar to the control group.
| Parameter | Typical Range/Value | Rationale |
| Glibenclamide Concentration | 0.1 - 10 µM | To determine a dose-response relationship and identify the optimal inhibitory concentration.[10] |
| Pre-incubation Time | 10 - 30 minutes | To allow for sufficient time for glibenclamide to bind to the KATP channels. |
| Ischemia Duration | 30 - 120 minutes | To induce a measurable level of cell injury. |
| Reperfusion Duration | 60 - 180 minutes | To allow for the development of reperfusion injury. |
Ex Vivo Model: Langendorff-Perfused Heart
The Langendorff apparatus allows for the study of the isolated heart, free from systemic influences.[11]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer (KHB)
-
Surgical instruments for heart isolation
-
This compound
-
Data acquisition system to monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow)
-
Infarct size measurement tools (e.g., TTC staining)
Protocol:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and initiate retrograde perfusion with oxygenated KHB.[11]
-
Stabilization: Allow the heart to stabilize for a period of time (e.g., 20-30 minutes).
-
Experimental Groups:
-
Control: Hearts subjected to a sustained period of global ischemia followed by reperfusion.
-
Ischemic Preconditioning (IPC): Hearts subjected to several short cycles of global ischemia and reperfusion before the sustained ischemic insult.[12]
-
IPC + Glibenclamide: Hearts perfused with KHB containing glibenclamide before and during the IPC protocol.
-
Glibenclamide Alone: Hearts perfused with glibenclamide without the IPC protocol.
-
-
Ischemia and Reperfusion: Induce global ischemia by stopping the perfusion, followed by a period of reperfusion.
-
Functional Assessment: Continuously monitor cardiac function throughout the experiment.
-
Infarct Size Determination: At the end of the experiment, slice the heart and stain with TTC to quantify the infarct size.
Data Interpretation:
The IPC group should exhibit improved functional recovery and a smaller infarct size compared to the control group. Blockade of this protection by glibenclamide will result in functional recovery and infarct size in the "IPC + Glibenclamide" group that is comparable to the control group.
| Parameter | Typical Range/Value | Rationale |
| Glibenclamide Concentration | 1 - 10 µM | Effective concentrations for blocking KATP channels in isolated heart preparations.[12] |
| IPC Protocol | 3-4 cycles of 5 min ischemia/5 min reperfusion | A standard protocol to induce robust preconditioning.[12] |
| Sustained Ischemia | 30 - 45 minutes | To induce a significant and measurable infarct. |
| Reperfusion | 60 - 120 minutes | To assess functional recovery and allow for the development of reperfusion injury. |
Considerations for In Vivo Studies
For in vivo studies, this compound can be administered systemically (e.g., intraperitoneally or intravenously) prior to the induction of ischemia. It is crucial to consider the pharmacokinetic and pharmacodynamic properties of glibenclamide in the chosen animal model. Additionally, due to its hypoglycemic effects, blood glucose levels should be monitored and, if necessary, clamped to avoid confounding results.[13]
Addressing the Non-Selectivity of Glibenclamide
A key consideration when using glibenclamide is its non-selective nature, as it blocks both sarcolemmal and mitochondrial KATP channels.[8] To dissect the specific role of mitochondrial KATP channels, researchers can use more selective blockers such as 5-hydroxydecanoate (5-HD) in parallel experiments.[6] Comparing the effects of glibenclamide and 5-HD can help to differentiate the contributions of the different KATP channel populations to ischemic preconditioning.
Conclusion
This compound is an indispensable pharmacological tool for investigating the intricate mechanisms of ischemic preconditioning. By selectively blocking KATP channels, it allows researchers to confirm the involvement of these channels in the protective signaling pathways. The detailed protocols and considerations provided in this guide are intended to empower researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of this vital endogenous protective phenomenon and paving the way for novel therapeutic interventions.
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Glibenclamide Potassium Salt in Neuroscience Research: Application Notes and Protocols
Introduction: A Renewed Purpose for a Classic Drug
Glibenclamide, a second-generation sulfonylurea drug, has been a cornerstone in the management of type 2 diabetes for decades.[1] Its mechanism of action, the blockade of ATP-sensitive potassium (K-ATP) channels, has been well-characterized in pancreatic β-cells, leading to insulin secretion.[2][3] However, the widespread expression of these channels throughout the central nervous system (CNS) has opened a new frontier for glibenclamide in neuroscience research.[3] This guide provides an in-depth exploration of the application of glibenclamide potassium salt in neuroscience, offering detailed protocols and insights for researchers, scientists, and drug development professionals. The potassium salt of glibenclamide is often utilized due to its enhanced solubility, facilitating easier preparation of experimental solutions.
Mechanism of Action in the Central Nervous System
In the CNS, glibenclamide's primary targets are the ATP-sensitive potassium (K-ATP) channels and the Sur1-Trpm4 (Sulfonylurea Receptor 1-Transient Receptor Potential Melastatin 4) channels.[4] Under physiological conditions, these channels are typically closed. However, following neurological insults such as ischemia, traumatic brain injury (TBI), or spinal cord injury, a drop in intracellular ATP levels leads to their opening. This channel opening contributes to a cascade of detrimental events, including cytotoxic edema, neuroinflammation, and neuronal cell death.[4][5]
Glibenclamide exerts its neuroprotective effects by blocking these channels, thereby mitigating the downstream pathological consequences.[4][5] Its multifaceted effects include:
-
Reduction of Cerebral Edema: By blocking Sur1-Trpm4 channels on endothelial cells, glibenclamide prevents the influx of Na+ and water, thus reducing the formation of cytotoxic and ionic edema.
-
Anti-inflammatory Effects: Glibenclamide has been shown to suppress neuroinflammation by inhibiting the activation of the NLRP3 inflammasome in microglia.[6]
-
Neuroprotection: By preventing excessive K+ efflux and subsequent Ca2+ influx, glibenclamide helps maintain ionic homeostasis and reduces neuronal death in the face of ischemic or traumatic insults.[4]
Signaling Pathway of Glibenclamide in Neuroprotection
Caption: Glibenclamide's neuroprotective mechanism of action.
In Vitro Applications & Protocols
Preparation of this compound Stock Solution
The poor aqueous solubility of glibenclamide necessitates the use of an organic solvent for stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice.
Protocol:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in high-quality, sterile DMSO to create a concentrated stock solution (e.g., 100 mM). It is crucial to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
When preparing working solutions for cell culture, dilute the stock solution in the culture medium to the final desired concentration. It is important to note that high concentrations of the DMSO stock solution added to the aqueous culture medium can cause precipitation of glibenclamide.[7] Therefore, it is recommended to make intermediate dilutions if necessary and to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
| Parameter | Recommendation |
| Solvent | DMSO (high purity, sterile) |
| Stock Concentration | 10-100 mM |
| Storage | -20°C in single-use aliquots |
| Final DMSO in Culture | < 0.1% |
Oxygen-Glucose Deprivation (OGD) Model of Ischemia
The OGD model is a widely used in vitro method to simulate ischemic conditions in neuronal cultures.[8]
Protocol:
-
Culture primary neurons or neuronal cell lines to the desired confluency.
-
Prepare a glucose-free DMEM or neurobasal medium.
-
Wash the cells twice with the glucose-free medium.
-
Replace the medium with fresh glucose-free medium.
-
Place the culture plates in a hypoxic chamber equilibrated with a gas mixture of 95% N2 and 5% CO2 at 37°C for a duration of 1 to 24 hours, depending on the desired severity of the insult.[9]
-
To investigate the effect of glibenclamide, the compound can be added to the glucose-free medium at the beginning of the OGD period. A typical concentration to test is 50 µM.[5]
-
Following OGD, the medium is replaced with a complete, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
Assess cell viability using methods such as the MTT assay or lactate dehydrogenase (LDH) assay.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[6]
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of glibenclamide and/or subject them to an insult like OGD.
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[3]
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents and membrane potentials from individual neurons, providing insights into the effects of glibenclamide on neuronal excitability and synaptic transmission.[10][11][12]
Protocol:
-
Prepare neuronal cultures on coverslips.
-
Transfer a coverslip to the recording chamber of a microscope equipped with micromanipulators and an amplifier.
-
Continuously perfuse the chamber with an oxygenated artificial cerebrospinal fluid (aCSF).
-
Pull glass micropipettes with a resistance of 3-7 MΩ and fill them with an appropriate internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, action potentials, postsynaptic currents).
-
Bath-apply glibenclamide (e.g., 50 µM) and record the changes in neuronal activity.[5] For example, a study on neonatal rat spinal cord motoneurons showed that 50 μM glibenclamide hyperpolarized the resting membrane potential and increased action potential amplitude.[5]
In Vivo Applications & Protocols
Preparation and Administration of Glibenclamide for Animal Studies
For in vivo studies, glibenclamide can be administered via various routes, including intraperitoneal (IP) injection and oral gavage.
Protocol for IP Injection:
-
Prepare a stock solution of glibenclamide in DMSO.
-
For injection, dilute the stock solution in a vehicle such as saline or a solution containing polyethylene glycol (PEG) to improve solubility and reduce precipitation upon injection. A common vehicle is a mixture of DMSO, PEG 400, and saline.
-
A typical dosage for rodent models of stroke or TBI is a 10 µg/kg loading dose followed by a continuous subcutaneous infusion or repeated IP injections.[13]
Protocol for Oral Gavage:
-
For oral administration, glibenclamide can be suspended in a vehicle like a 0.5% methylcellulose solution.[14]
-
Administer the suspension to the animal using a gavage needle. A common oral dose used in rats is 5 mg/kg.[15]
| Parameter | IP Injection | Oral Gavage |
| Vehicle | DMSO/PEG/Saline | 0.5% Methylcellulose |
| Typical Dose (Rodent) | 10 µg/kg (loading) | 5 mg/kg |
Rodent Model of Traumatic Brain Injury (TBI)
A common model for TBI is the controlled cortical impact (CCI) model.
Protocol:
-
Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the brain surface.
-
Use a pneumatic or electromagnetic impactor to deliver a controlled impact to the exposed cortex.
-
Administer glibenclamide according to the desired treatment paradigm (e.g., pre-treatment or post-treatment).
-
Suture the scalp and allow the animal to recover.
-
Assess neurological outcomes at various time points using behavioral tests and histological analysis.
Morris Water Maze for Cognitive Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[14][16][17]
Protocol:
-
Fill a circular pool with water made opaque with non-toxic paint and maintain the water temperature at a comfortable level for the animal.
-
Place a small escape platform just below the water surface.
-
For acquisition trials, place the animal in the pool at different starting locations and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Conduct several trials per day for several consecutive days. Record the latency to find the platform and the path taken using a video tracking system.
-
For the probe trial, remove the platform and allow the animal to swim freely for a set duration. Measure the time spent in the target quadrant where the platform was previously located. This is a measure of memory retention.
-
Compare the performance of glibenclamide-treated animals with vehicle-treated controls.
Measurement of Brain Edema (Wet/Dry Method)
This is a simple and reliable method to quantify brain water content.[18][19]
Protocol:
-
At the end of the experiment, euthanize the animal and quickly remove the brain.
-
Separate the brain into the ipsilateral (injured) and contralateral (uninjured) hemispheres.
-
Immediately weigh each hemisphere to obtain the "wet weight."
-
Dry the tissue in an oven at a consistent temperature (e.g., 85-100°C) for a set period (e.g., 24-72 hours) until a constant weight is achieved.
-
Weigh the dried tissue to obtain the "dry weight."
-
Calculate the brain water content as a percentage: [(Wet Weight - Dry Weight) / Wet Weight] x 100.[18]
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP)
GFAP is an intermediate filament protein that is upregulated in astrocytes in response to CNS injury, a process known as astrogliosis.[20][21]
Protocol:
-
Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or vibratome.
-
Mount the sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against GFAP.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain like DAPI.
-
Mount the coverslips and visualize the staining using a fluorescence microscope.
-
Quantify the GFAP immunoreactivity to assess the extent of astrogliosis.
TUNEL Assay for Apoptosis
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[9][22][23]
Protocol:
-
Prepare brain tissue sections as described for immunohistochemistry.
-
Permeabilize the tissue with a detergent (e.g., Triton X-100).
-
Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP).
-
If using an indirect method, follow with an antibody against the incorporated label (e.g., anti-BrdU antibody).
-
Counterstain with a nuclear stain.
-
Visualize and quantify the number of TUNEL-positive cells to assess the level of apoptosis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying glibenclamide.
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent in preclinical models of various neurological disorders. Its well-established safety profile and oral bioavailability make it an attractive candidate for repurposing. The protocols outlined in this guide provide a framework for researchers to investigate the neuroprotective effects of glibenclamide in a variety of experimental settings. Future research should focus on further elucidating the downstream signaling pathways modulated by glibenclamide, optimizing dosing and treatment windows for different CNS injuries, and ultimately, translating these preclinical findings into effective therapies for patients.
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- 8. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glibenclamide Treatment in Traumatic Brain Injury: Operation Brain Trauma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ELECTROPHYSIOLOGICAL EFFECTS OF GLIBENCLAMIDE ON HIPPOCAMPAL AND BASOLATERAL AMYGDALA NEURONSIN RATS WITH FRUCTOSE-INDUCED METABOLIC DYSFUNCTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glibenclamide Treatment in Traumatic Brain Injury: Operation Brain Trauma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cognitive evaluation of traumatically brain-injured rats using serial testing in the Morris water maze - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Brain Water Content by Dry/Wet Weight Measurement for the Detection of Experimental Brain Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of brain water content by dry/wet weight measurement for the detection of experimental brain edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunohistochemistry of glial reaction after injury in the rat: double stainings and markers of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research-management.mq.edu.au [research-management.mq.edu.au]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. researchgate.net [researchgate.net]
In Vivo Imaging of Glibenclamide Potassium Salt Effects
From Islet Dynamics to Neurovascular Protection
Introduction: The Solubility Challenge in In Vivo Imaging
Glibenclamide (Glyburide) is a potent second-generation sulfonylurea used extensively to study ATP-sensitive potassium (
Standard protocols often require dissolving the free acid in DMSO or Ethanol before dilution. In sensitive imaging setups (e.g., 2-photon intravital microscopy), DMSO acts as a confounding variable , causing vasodilation, altering membrane permeability, and potentially masking the subtle physiological effects of the drug.
The Solution: This guide focuses on the Glibenclamide Potassium Salt (Glib-K) . This formulation is significantly more water-soluble, allowing for direct dissolution in saline or PBS. This eliminates organic co-solvents, ensuring that the imaging readouts (calcium spiking or edema reduction) are exclusively attributable to the drug's mechanism of action.
Chemical Basis & Formulation Strategy
Before initiating imaging, it is critical to correct for the molecular weight difference to maintain molar equivalence with historical free-acid data.
Table 1: Formulation Comparison
| Feature | Glibenclamide (Free Acid) | This compound | Impact on Imaging |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | High (> 5 mg/mL) | K-Salt allows bolus IV injection without precipitation. |
| Vehicle Requirement | DMSO, Ethanol, or pH > 10 | Saline or PBS (pH 7.4) | K-Salt prevents solvent-induced vasodilation artifacts. |
| Molecular Weight | ~494.0 g/mol | ~533 - 570 g/mol * | CRITICAL: Adjust mass to achieve equimolar dosing. |
| In Vivo Kinetics | Variable (precipitation risk) | Rapid, consistent bioavailability | K-Salt provides sharper "On" kinetics for time-lapse imaging. |
*Note: MW varies by hydration state and specific salt form (mono- vs. di-potassium). Always verify the MW on your specific vial (e.g., Axon Medchem lists K2 salt as 570.18 g/mol ).
Application I: Real-Time Calcium Imaging in Pancreatic Beta Cells
Objective: Visualize the immediate closure of
Mechanistic Pathway (Graphviz)
The following diagram illustrates the signal transduction pathway triggered by Glibenclamide-K, leading to the fluorescent readout.
Caption: Signal transduction cascade from Glibenclamide-K binding to GCaMP fluorescence output.
Experimental Protocol
-
Animal Preparation:
-
Anesthetize mouse (Isoflurane 1.5-2%).
-
Perform an abdominal imaging window surgery or exteriorize the pancreas carefully onto a heated stage (37°C).
-
Note: Avoid Ketamine/Xylazine if possible, as they can alter glucose homeostasis.
-
-
Microscopy Setup:
-
System: Two-photon excitation microscopy (Excitation: 920-940 nm for GCaMP6).
-
Objective: 25x Water Immersion, NA 1.05.
-
-
Baseline Recording (t = -5 to 0 min):
-
Acquire images at 1 frame/sec to establish baseline calcium oscillation frequency at resting glucose.
-
-
Glibenclamide-K Administration (t = 0 min):
-
Dose: 0.1 - 1.0 mg/kg (IV Bolus via tail vein or jugular catheter).
-
Preparation: Dissolve Glibenclamide-K in sterile saline (0.9% NaCl) to a concentration of 0.5 mg/mL. Filter sterilize (0.22 µm).
-
Comparison: If using free acid, you would need DMSO, which causes an immediate motion artifact due to vasodilation. Glib-K avoids this.
-
-
Response Imaging (t = 0 to 20 min):
-
Expected Effect: Within 30-90 seconds, a synchronous, sustained increase in cytosolic calcium (Phase 0) followed by high-frequency oscillations.
-
Quantification: Measure
in individual regions of interest (ROIs) corresponding to single beta cells.
-
Application II: Neurovascular Protection Imaging (Stroke/Edema)
Objective: Quantify the reduction of cerebral edema and blood-brain barrier (BBB) protection via SUR1-TRPM4 inhibition. Model: MCAO (Middle Cerebral Artery Occlusion) rat or mouse model.
Mechanistic Rationale
In ischemic stroke, ATP depletion leads to the upregulation of SUR1-TRPM4 channels. Opening these channels causes massive Na+ influx and oncotic cell swelling (cytotoxic edema). Glibenclamide blocks this specific channel.[1][2][3][4]
Experimental Workflow (Graphviz)
Caption: Timeline for Glibenclamide-K intervention in ischemic stroke and subsequent imaging readouts.
Experimental Protocol
-
Induction: Perform transient MCAO (e.g., 60 min occlusion) followed by reperfusion.
-
Drug Administration:
-
Timing: Administer Glibenclamide-K at reperfusion or up to 4 hours post-stroke.
-
Loading Dose: 10 µg/kg bolus (dissolved in saline).
-
Maintenance: Continuous subcutaneous osmotic pump (200 ng/hr) or repeated IP injections to maintain plasma levels without hypoglycemia.
-
Note: The water solubility of the K-salt is crucial here for filling osmotic pumps without clogging or precipitation, which is a high risk with free acid/DMSO mixtures.
-
-
Imaging Modalities:
-
MRI (T2-weighted): At 24 hours. Glibenclamide-treated animals should show significantly reduced hyperintense regions (edema) compared to vehicle.
-
2-Photon (Vascular): Inject FITC-Dextran (2 MDa). Image cortical vessels through a cranial window.
-
Readout: Measure extravasation of dye. Glibenclamide-K prevents the formation of "ionic edema" which drives the secondary vasogenic edema.
-
References
-
Solubility & Formulation
- Selleck Chemicals.
-
Stroke & Edema Mechanism
- Simard, J. M., et al. (2006). "Newly expressed SUR1-regulated NC(Ca-ATP) channel mediates cerebral edema after ischemic stroke.
-
Islet Imaging Protocols
- Reissaus, C. A., & Piston, D. W. (2017). "Re-evaluating the mechanisms of insulin secretion using intravital microscopy." Diabetologia.
-
Clinical Translation
- Sheth, K. N., et al. (2016). "Safety and efficacy of intravenous glyburide on brain swelling after large hemispheric infarction (GAMES-RP)." The Lancet Neurology.
Sources
Troubleshooting & Optimization
Improving Glibenclamide potassium salt solubility for in vitro experiments
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in In Vitro Experiments
Welcome to the technical support guide for Glibenclamide potassium salt. This resource is designed for researchers, scientists, and drug development professionals who utilize Glibenclamide in in vitro settings. As a potent ATP-sensitive potassium (KATP) channel blocker, Glibenclamide is a critical tool in metabolic and ion channel research. However, its utility is often hampered by a significant experimental hurdle: poor aqueous solubility.
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Understanding the Compound
Q1: What is the advantage of using this compound over the free acid form?
The primary advantage is enhanced solubility. Glibenclamide free acid is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high membrane permeability but low aqueous solubility.[1][2] This poor solubility can lead to inconsistent results and experimental artifacts. The potassium salt form of Glibenclamide was specifically developed to improve this characteristic. Studies have shown that the potassium salt exhibits significantly higher solubility in aqueous solutions, including water and phosphate buffers, compared to the pure free acid.[3][4] This makes the potassium salt a more reliable choice for preparing solutions for in vitro assays.
Q2: If the potassium salt is more soluble, why do I still face challenges?
While the potassium salt form improves solubility, Glibenclamide remains a fundamentally hydrophobic molecule. The improvement is relative; its solubility in aqueous buffers and cell culture media is still very limited. Glibenclamide is a weak acid with a pKa of approximately 5.3, meaning its solubility is highly pH-dependent.[1] In the neutral pH range of most cell culture media (~pH 7.4), the molecule is largely ionized, which aids solubility, but it can still easily precipitate when a concentrated organic stock solution is rapidly diluted into an aqueous environment.
Section 2: Stock Solution Preparation - A Foundation for Success
Q3: What is the recommended solvent for preparing a this compound stock solution?
For in vitro experiments, Dimethyl sulfoxide (DMSO) is the solvent of choice. Glibenclamide exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions (e.g., up to 100 mM).[5][6] This high concentration is crucial because it allows you to add a very small volume of the stock to your aqueous experimental medium, minimizing the final solvent concentration and its potential cytotoxic effects.
Comparative Solubility of Glibenclamide in Common Laboratory Solvents
| Solvent | Solubility | Temperature (K) | Reference |
|---|---|---|---|
| DMSO | High | 298.15 - 323.15 | [5] |
| N-Methyl-2-pyrrolidone (NMP) | High | 298.15 - 323.15 | [5] |
| 1,4-Dioxane | Moderate-High | 298.15 - 323.15 | [5] |
| Polyethylene glycol (PEG) 200 | Moderate | Not Specified | [7] |
| Ethanol | Low-Moderate | 283.15 - 323.15 | [4] |
| Water | Very Low | 293.15 - 323.15 | [5] |
| Phosphate Buffer (pH 7.4) | Very Low | Not Specified |[5] |
Note: This table provides a qualitative comparison. Absolute solubility values can vary based on the specific salt form, purity, and experimental conditions.
Q4: Can you provide a validated protocol for preparing a Glibenclamide stock solution?
Absolutely. Following a precise protocol is the most critical step to prevent future precipitation issues. This protocol is designed to create a self-validating system where clarity at each step ensures success.
Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Pre-Experiment Calculation: Determine the mass of this compound needed. (Molecular Weight of Glibenclamide: 494.0 g/mol ; K salt: ~532.1 g/mol . Always confirm the MW from your supplier's certificate of analysis).
-
Example for 1 mL of 100 mM stock: 0.1 mol/L * 0.001 L * 532.1 g/mol = 0.05321 g = 53.21 mg.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a suitable microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO (e.g., 1 mL for the example above).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. The primary cause of failed experiments is incomplete initial dissolution.
-
Gentle Warming (Optional but Recommended): If the solid does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes. Vortex again. This increases the kinetic energy and aids dissolution.[5]
-
Visual Confirmation (Validation Step): Hold the vial against a light source. The solution must be completely clear, with no visible particulates or cloudiness. If particulates remain, repeat steps 4 and 5. Do not proceed if the solution is not perfectly clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.
Section 3: Troubleshooting Precipitation in Aqueous Media
Q5: My stock solution is perfectly clear, but it precipitates instantly when I add it to my cell culture medium. What's happening and how do I fix it?
This is the most common failure point and is caused by solvent shifting . Glibenclamide is highly soluble in your DMSO stock but poorly soluble in the aqueous culture medium. When you add the stock directly, the local concentration of Glibenclamide is momentarily massive before it can disperse, and the DMSO rapidly diffuses away, causing the compound to crash out of the solution.
Below is a workflow to diagnose and solve this problem.
Key Solutions in Detail:
-
Reduce Stock Concentration: While a 100 mM stock is possible, it is often at the edge of solubility upon dilution. Preparing a 20 mM or 50 mM stock is safer and reduces the risk of precipitation.[6]
-
Employ Serial Dilution: Never add your concentrated DMSO stock directly into your final large volume of media.
-
Step A: In a separate sterile tube, add a small aliquot of your pre-warmed (37°C) culture medium (e.g., 200 µL).
-
Step B: While vortexing the tube of media from Step A, add your small volume of DMSO stock (e.g., 2 µL). This rapid mixing is critical for dispersion.
-
Step C: Add this intermediate dilution to your final volume of media in your culture plate or flask.
-
-
Pre-Warm Your Medium: Solubility is temperature-dependent.[5] Ensuring your culture medium is at 37°C before adding the drug can significantly help keep it in solution.
-
Control Final DMSO Concentration: High final concentrations of DMSO (>0.5%) can be toxic to many cell lines and can also influence the solubility of other components in the medium. Always calculate your final DMSO concentration and include a vehicle control (medium + same final % of DMSO) in your experiments.
Section 4: Advanced Physicochemical Considerations
Q6: How does pH influence my experiment?
Glibenclamide's solubility increases at a more alkaline pH.[8] Most cell culture media are buffered with bicarbonate and maintained at ~pH 7.2-7.4 in a CO2 incubator. If you are preparing buffers or solutions outside of an incubator (e.g., for biochemical assays), be aware that exposure to air can cause the pH to rise. While you should not arbitrarily change the pH of your cell culture medium, this principle is useful to remember if designing non-cell-based assays.
The diagram below illustrates the key factors you can control to achieve a successful outcome.
Sources
- 1. Formulation of Glibenclamide proniosomes for oral administration: Pharmaceutical and pharmacodynamics evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajol.info [ajol.info]
Technical Guide: Glibenclamide Potassium Salt Stability & Handling
Executive Summary: The "Golden Rules"
For researchers utilizing Glibenclamide Potassium Salt (Glyburide Potassium) in biological assays, adherence to strict handling protocols is required to ensure data integrity.
-
Aqueous Stability: Poor. Aqueous solutions are susceptible to hydrolysis and precipitation. They should be prepared fresh daily and never stored for long-term use.
-
Stock Storage: Stable for months only when dissolved in DMSO or Ethanol at -20°C.
-
pH Criticality: The potassium salt dissociates to release the glibenclamide anion. If the pH of the solution drops below the pKa (~5.3), the insoluble free acid will precipitate. Maintain pH > 7.4.
Technical FAQ: Stability & Solubility
Q1: Can I store a 10 mM aqueous stock solution of Glibenclamide Potassium at 4°C?
Answer: No. While the potassium salt improves initial solubility compared to the free acid, the sulfonylurea bond is chemically labile in water. Over time, two degradation mechanisms occur:
-
Hydrolysis: The urea bridge cleaves, yielding non-functional sulfonamide and amine byproducts.
-
Precipitation: Absorption of atmospheric CO₂ can lower the solution pH, causing the salt to re-protonate into the insoluble free acid form.
Recommendation: Prepare a high-concentration stock in DMSO (e.g., 100 mM) and dilute into aqueous buffer immediately prior to use.
Q2: Why did my "soluble" potassium salt precipitate upon addition to the cell culture media?
Answer: This is a classic pH Solubility Profile issue.
-
Mechanism: Glibenclamide is a weak acid with a pKa of approximately 5.3 [1]. The potassium salt is the ionized, soluble form.
-
The Trap: If you add a high concentration of the salt to a buffer with insufficient buffering capacity, or if the local pH drops (e.g., in acidic cellular compartments or unbuffered media), the equilibrium shifts toward the non-ionized form.
-
Solubility Limit: The intrinsic solubility of the non-ionized free acid is extremely low (< 4 µg/mL) [2]. Exceeding this limit at physiological pH results in rapid crystallization.
Q3: What are the degradation products if I leave the solution overnight?
Answer: The primary degradation pathway is the hydrolysis of the sulfonylurea linkage.[1] The breakdown products are:
-
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide (CSA)
-
Cyclohexyl isocyanate (which rapidly hydrates to Cyclohexylamine ) These byproducts are pharmacologically distinct from the parent compound and can introduce off-target effects in ion channel assays [3].
Degradation Mechanism Visualization
The following diagram illustrates the chemical instability of Glibenclamide in aqueous environments.
Figure 1: The sulfonylurea bridge is the weak link, susceptible to cleavage in water, rendering the drug inactive.
Troubleshooting Guide
Use this decision matrix to resolve common experimental failures.
| Symptom | Probable Cause | Corrective Action |
| Cloudiness/Precipitate immediately upon dilution | pH Shock: The buffer pH is too low (< 7.0), forcing re-protonation. | 1. Verify buffer pH is ≥ 7.4.2. Vortex vigorously.3. Lower the working concentration. |
| Loss of Potency (e.g., K_ATP channel not blocked) | Hydrolysis: Solution is too old. | 1. Discard aqueous solution.2. Thaw fresh DMSO stock.3. Prepare new dilution. |
| Crystals appearing after 24 hours at 4°C | Temperature Shock: Solubility decreases at lower temperatures. | 1. Do not store aqueous dilutions.2. Prepare fresh daily. |
| Inconsistent IC50 values | Adsorption: Glibenclamide is lipophilic and sticks to plastics. | 1. Use glass vials where possible.2. Minimize contact time with plastic tubing/tips. |
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for identifying stability issues in Glibenclamide experiments.
Standard Operating Procedure (SOP)
Protocol: Preparation of Glibenclamide Working Solutions
Objective: To prepare a stable, active solution for immediate use in biological assays (e.g., Patch Clamp, Cell Culture).
Materials:
-
This compound (Solid)[2]
-
DMSO (Anhydrous, High Purity)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glass Vials (Amber preferred)
Step-by-Step:
-
Master Stock Preparation (100 mM):
-
Weigh the this compound.
-
Dissolve in 100% DMSO . Do not use water for the master stock.
-
Why? DMSO prevents hydrolysis and maintains the compound in a stable state.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Stable for 6 months [4].
-
-
Working Solution Preparation (e.g., 100 µM):
-
Timing: Perform this step immediately before the experiment.
-
Thaw one aliquot of Master Stock.
-
Dilute 1:1000 into pre-warmed (37°C) PBS or Media (pH 7.4).
-
Vortex immediately to prevent local precipitation at the injection site.
-
-
Quality Control:
-
Visually inspect for "swirling" or cloudiness against a dark background. The solution must be crystal clear.
-
If cloudiness persists, sonicate for 30 seconds. If it remains cloudy, the concentration is too high for the aqueous buffer; reduce concentration or add a co-solvent (e.g., 0.1% BSA) to stabilize.
-
References
-
DrugBank Online. (n.d.). Glyburide: Chemical Properties and pKa. Retrieved from [Link]
-
Brogden, R. N., et al. (1979). Glibenclamide: A Review.[3] Drugs, 18(5), 329-352. (Establishes insolubility of free acid). Retrieved from [Link]
-
Hassan, M. A., et al. (1997).[4] Dissolution kinetics of glibenclamide glass.[4] Acta Pharmaceutica Hungarica.[4] (Discusses degradation kinetics). Retrieved from [Link]
Sources
Technical Support Guide: Determining the Optimal Working Concentration of Glibenclamide
Welcome to the technical support center for the experimental use of Glibenclamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into determining the optimal working concentration of Glibenclamide for in vitro and in vivo studies. Moving beyond simple step-by-step lists, we will explore the causality behind experimental choices to ensure your protocols are robust and self-validating.
Section 1: Core Concepts & Mechanism of Action
This section addresses the fundamental principles of Glibenclamide's action, which is essential for designing meaningful experiments.
Q1: What is the primary mechanism of action for Glibenclamide?
Glibenclamide is a second-generation sulfonylurea drug whose primary mechanism is the potent and specific blockade of ATP-sensitive potassium (K-ATP) channels.[1][2] In pancreatic β-cells, these channels are crucial regulators of insulin secretion.
The Causality Chain:
-
Binding to SUR1: Glibenclamide binds with high affinity to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the pancreatic β-cell K-ATP channel.[3]
-
Channel Closure: This binding event induces a conformational change that closes the K-ATP channel pore, which is formed by the Kir6.2 subunit.[3][4]
-
Membrane Depolarization: The closure of these potassium channels reduces the efflux of potassium ions (K+), causing the cell membrane to depolarize.
-
Calcium Influx: The change in membrane potential activates voltage-gated Ca2+ channels.
-
Insulin Exocytosis: The subsequent influx of extracellular Ca2+ raises intracellular calcium concentrations, which acts as the primary trigger for the exocytosis of insulin-containing granules.[5]
This pathway underscores why Glibenclamide is a potent insulin secretagogue. However, it is crucial to remember that K-ATP channels are also present in other tissues, including cardiac muscle, skeletal muscle, and neurons, which can lead to effects beyond insulin secretion.[4][6]
Caption: Mechanism of Glibenclamide-induced insulin secretion.
Section 2: Pre-Experimental Planning & Preparation
Proper preparation is critical for reproducible results. This section covers stock solution preparation and key experimental considerations.
Q2: How should I prepare and store a Glibenclamide stock solution?
Glibenclamide is practically insoluble in water and aqueous buffers, which is a primary source of experimental error if not handled correctly.[7] The use of an organic solvent is mandatory for creating a usable stock solution.
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice. Glibenclamide is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (~202 mM).[8]
Step-by-Step Protocol for 100 mM Stock Solution:
-
Weighing: Accurately weigh out Glibenclamide powder (MW: 494.0 g/mol ) in a sterile microfuge tube. For 1 mL of a 100 mM stock, you would need 49.4 mg.
-
Solubilization: Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming (to 37°C) can assist, but avoid excessive heat which may cause degradation.[7]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to one year).[8] A working aliquot can be stored at -20°C for up to one month.[8] Avoid light exposure.
Q3: What are the critical factors to consider before starting my experiment?
-
Cell Type Specificity: The sensitivity to Glibenclamide varies significantly between cell types, depending on the expression levels and subunit composition of their K-ATP channels. Pancreatic cell lines like MIN-6 or INS-1E are highly sensitive, with effects seen in the nanomolar to low micromolar range.[5][8] Other cell types may require higher concentrations.[6]
-
Serum Protein Binding: This is a frequently overlooked but critical factor. Glibenclamide binds extensively to serum proteins, particularly albumin.[3] If your cell culture medium contains Fetal Bovine Serum (FBS), the free, biologically active concentration of Glibenclamide will be significantly lower than the total concentration you added. It is advisable to either conduct acute experiments in serum-free media (after allowing cells to recover) or to empirically determine the effective concentration in your specific serum-containing media.
-
Dose-Response is Not Linear: Do not assume a linear relationship between Glibenclamide concentration and effect. Studies have shown that maximal effects are often achieved at doses lower than the manufacturer's maximum recommended dose, with higher concentrations providing no additional benefit and potentially increasing the risk of off-target effects or cytotoxicity.[9] Therefore, a comprehensive dose-response analysis is essential.
Section 3: Determining the Optimal In Vitro Concentration: A Validated Workflow
The optimal concentration must be determined empirically for each cell line and assay. Follow this self-validating workflow to ensure robust and meaningful results.
Caption: Experimental workflow for determining optimal Glibenclamide concentration.
Q4: What is the first experiment I should perform?
Answer: A cell viability or cytotoxicity assay. Before assessing the functional effects of Glibenclamide, you must first identify the concentration range that is non-toxic to your cells. A common mistake is to attribute a functional effect to a concentration that is simply inducing cell death.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Glibenclamide in your culture medium. A wide range is recommended for the initial test (e.g., 1 nM to 500 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the treatments) and an untreated control.
-
Incubation: Remove the old medium from the cells and add the Glibenclamide/vehicle-containing medium. Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. The highest concentration that shows no significant decrease in viability is your maximum non-toxic dose.
Q5: How do I design a dose-response experiment?
Once you have established the non-toxic range, you can design a dose-response experiment to find the effective concentration for your desired biological effect.
-
Concentration Range: Use a wide range of concentrations below the cytotoxic threshold, typically spanning several orders of magnitude. A logarithmic or semi-log dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is most effective.
-
Controls: Always include a negative (untreated) control and a vehicle (DMSO) control . The vehicle control is crucial to ensure that the solvent itself is not causing an effect. A positive control (another compound known to elicit the same effect) should also be included if available.
| Assay Type | Typical Starting Concentration Range | Key Considerations |
| Insulin Secretion (Pancreatic β-cells) | 1 nM - 100 µM | Highly sensitive. EC₅₀ can be in the low nanomolar range.[8] |
| Electrophysiology (K-ATP Channel Block) | 10 nM - 300 µM | IC₅₀ can vary by tissue type (pancreatic vs. cardiac).[10] |
| Cell Viability / Cytotoxicity | 100 nM - 500 µM | Cytotoxicity is generally observed at high micromolar concentrations.[11] |
| In Vivo Rodent Studies (Dose) | 0.5 mg/kg - 50 mg/kg | Highly dependent on administration route and experimental model.[12][13] |
Q6: How do I perform a functional assay, such as for insulin secretion?
Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to measure the potentiation of insulin secretion by Glibenclamide in pancreatic islet cells (e.g., MIN-6 cells or primary islets).
-
Cell Culture: Culture cells or isolated islets under standard conditions until they are ready for the assay.
-
Starvation/Resting: Gently wash the cells twice with a basal glucose buffer (e.g., KRB buffer with 2.8 mM glucose). Then, pre-incubate the cells in this same buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
Treatment Incubation: Discard the pre-incubation buffer. Add fresh KRB buffer containing:
-
Basal glucose (2.8 mM) +/- Glibenclamide concentrations
-
Stimulatory glucose (e.g., 16.7 mM) +/- Glibenclamide concentrations
-
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.[14]
-
Supernatant Collection: Carefully collect the supernatant from each well. This contains the secreted insulin. Centrifuge briefly to pellet any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a validated ELISA or RIA kit according to the manufacturer's instructions.[15]
-
Data Analysis: Plot the insulin concentration against the Glibenclamide concentration. Use non-linear regression to calculate the EC₅₀ (the concentration that produces 50% of the maximal response). The optimal working concentration is typically at or slightly above the EC₅₀, where a robust and consistent response is observed.
Section 4: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | Glibenclamide's poor aqueous solubility was exceeded. The final DMSO concentration was too low to maintain solubility. | Ensure the final DMSO concentration in your media does not exceed 0.5% (and is non-toxic to your cells). Prepare an intermediate dilution of your stock in media if necessary before adding to the final well. Always add the Glibenclamide stock to the media, not the other way around, and mix immediately. |
| No Biological Effect | Concentration too low: Especially if using media with high serum content. Compound degradation: Improper storage or repeated freeze-thaw cycles. Cell insensitivity: The cell line may not express the target K-ATP channel subtype. Assay failure: Issues with the detection kit or other reagents. | 1. Perform a dose-response up to the non-toxic limit. 2. Test in serum-free media. 3. Always use fresh aliquots of the stock solution. 4. Confirm K-ATP channel expression in your cell line (e.g., via qPCR or Western blot). 5. Run a positive control for your assay to validate the protocol. |
| High Cell Death | DMSO Toxicity: Final DMSO concentration is too high. Compound Cytotoxicity: The concentration used, while thought to be safe, is cytotoxic for that specific cell line or duration. Contamination: Stock solution or media is contaminated. | 1. Keep final DMSO concentration below 0.5%, and ideally below 0.1%. 2. Re-run a detailed cytotoxicity assay for your specific experimental duration. 3. Use sterile technique and filtered DMSO to prepare stocks. |
Section 5: Frequently Asked Questions (FAQs)
-
Q10: What is a typical starting concentration for in vitro studies? For a highly responsive system like pancreatic β-cells, a good starting point for a dose-response curve is 10 µM, with serial dilutions down to the low nanomolar range.[5] For less characterized systems, starting with a wider range up to 100 µM (if non-toxic) is advisable.[6]
-
Q11: Is Glibenclamide selective for specific K-ATP channel subtypes? Glibenclamide is generally considered a non-selective K-ATP channel inhibitor.[2] While it has a high affinity for the pancreatic (SUR1/Kir6.2) and cardiac (SUR2A/Kir6.2) subtypes, it interacts with various K-ATP channels throughout the body.[4]
-
Q12: How does serum in my culture media affect Glibenclamide's activity? Serum proteins, especially albumin, bind Glibenclamide with high affinity, acting as a sink and drastically reducing the free, active concentration of the drug.[3] An EC₅₀ determined in serum-free media will likely be much lower than the concentration needed to achieve the same effect in media containing 10% FBS. This must be accounted for in your experimental design.
-
Q13: What is the difference between Glibenclamide and Glibenclamide potassium salt? Glibenclamide is a weak acid with very poor water solubility. The potassium salt is a formulation designed to improve its dissolution rate in aqueous environments. For most in vitro experimental purposes where a DMSO stock solution is prepared, the free acid form of Glibenclamide is used and is perfectly suitable. The active moiety in both cases is the Glibenclamide anion. When preparing molar solutions, be sure to use the correct molecular weight for the specific form (free acid vs. salt) you are using.
References
-
Rojas-Gomez, D., et al. (2015). Glibenclamide, a Blocker of K+ATP Channels, Shows Antileishmanial Activity in Experimental Murine Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy. [Link]
-
Li, X., et al. (2020). Glibenclamide, a diabetic drug, prevents acute radiation-induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt–NF-κB pathway. Journal of Translational Medicine. [Link]
-
Chen, S., et al. (2019). Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells. Journal of Diabetes Research. [Link]
-
Wikipedia. HMR 1883. Wikipedia. [Link]
-
García-García, A., et al. (2015). Glibenclamide, a Blocker of K+ATP Channels, Shows Antileishmanial Activity in Experimental Murine Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy. [Link]
-
Al-Karagholi, M. A. M., et al. (2021). The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers. Frontiers in Physiology. [Link]
-
El-Nabarawi, M. A., et al. (1997). In vitro and in vivo evaluation of glibenclamide in solid dispersion systems. Die Pharmazie. [Link]
-
Dragan, S., et al. (2015). The effect of glibenclamide on insulin secretion at normal glucose concentrations. Diabetologia. [Link]
-
de Oliveira, A. C. S., et al. (2015). Assessment of In Vivo and In Vitro Genotoxicity of Glibenclamide in Eukaryotic Cells. PLoS ONE. [Link]
-
Hossain, M. S., et al. (2021). Pharmacological screening of glibenclamide solid dispersion in fructose-fed diabetic rats. Journal of Pharmacy and Pharmacology. [Link]
-
Fernandez-Campos, F., et al. (2016). Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus. BMJ Paediatrics Open. [Link]
-
Lin, Y., et al. (2015). Systemic Administration of Glibenclamide Fails to Achieve Therapeutic Levels in the Brain and Cerebrospinal Fluid of Rodents. PLoS ONE. [Link]
-
Proks, P., et al. (2014). Glucose and glibenclamide block of the KATP channel. ResearchGate. [Link]
-
Rambiritch, V., et al. (2014). Glibenclamide in patients with poorly controlled type 2 diabetes: a 12-week, prospective, single-center, open-label, dose-escalation study. Clinical Pharmacology: Advances and Applications. [Link]
-
Khayatian, F. (2016). EFFECTS OF GLIBENCLAMIDE ON INSULIN SECRETION AND GLUCOKINASE ACTIVITY IN NORMAL AND DIABETIC RAT PANCREATIC ISLETS. Kowsar Medical Publishing. [Link]
-
Anello, M., et al. (1996). Exposure to glibenclamide increases rat beta cells sensitivity to glucose. British Journal of Pharmacology. [Link]
-
Notsu, T., et al. (1995). On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes. Journal of Pharmacology and Experimental Therapeutics. [Link]
Sources
- 1. Glibenclamide, a diabetic drug, prevents acute radiation-induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt–NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effect of KATP Channel Blocker Glibenclamide on CGRP-Induced Headache and Hemodynamic in Healthy Volunteers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. HMR 1883 - Wikipedia [en.wikipedia.org]
- 5. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. dovepress.com [dovepress.com]
- 10. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of In Vivo and In Vitro Genotoxicity of Glibenclamide in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Systemic Administration of Glibenclamide Fails to Achieve Therapeutic Levels in the Brain and Cerebrospinal Fluid of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure to glibenclamide increases rat beta cells sensitivity to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EFFECTS OF GLIBENCLAMIDE ON INSULIN SECRETION AND GLUCOKINASE ACTIVITY IN NORMAL AND DIABETIC RAT PANCREATIC ISLETS. | Khayatian | Journal of Diabetes and Metabolic Disorders [jdmd.tums.ac.ir]
Technical Support Center: Glibenclamide Potassium Salt in Cell Culture
Topic: Troubleshooting Precipitation of Glibenclamide Potassium in Media Audience: Cell Biology Researchers & Pharmacologists Status: Active Guide
Introduction: The "Snow Globe" Effect
Welcome to the technical support hub. If you are reading this, you are likely staring at a cell culture dish that looks like a snow globe—filled with fine white crystals of Glibenclamide (Glyburide) instead of a clear solution.
The Core Paradox: You likely purchased Glibenclamide Potassium Salt because it is advertised as "water-soluble," unlike the standard free base. However, upon adding it to physiological media (DMEM, RPMI) at pH 7.4, it precipitates.
This guide explains the hydro-chemical conflict occurring in your media and provides a validated protocol to solubilize it permanently for NLRP3 and KATP channel studies.
Part 1: The Chemistry of the Crash (Why it Happens)
Q: I bought the Potassium Salt form to avoid DMSO. Why is it still precipitating?
A: You are fighting a battle between Solubility Equilibrium and pH Buffering .
-
The Salt Illusion: Glibenclamide Potassium is the salt of a weak acid (the sulfonylurea group, pKa ~5.3). In pure water (unbuffered), the salt dissociates, raising the pH slightly and remaining soluble.
-
The Media Trap: Cell culture media (DMEM/RPMI) is strongly buffered to pH 7.4. When you add the potassium salt to this media, the buffering capacity forces the glibenclamide molecule to equilibrate.
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Ionic Strength: Culture media is high in sodium (Na⁺) and calcium (Ca²⁺). The high ionic strength can trigger a "salting out" effect, or the formation of less soluble calcium salts of glibenclamide.
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Lipophilicity: The core glibenclamide structure is highly lipophilic (LogP ~3.75). Once the "salt" advantage is neutralized by the media's buffer, the molecule seeks to aggregate rather than interact with water molecules.
Solubility Equilibrium Diagram
Figure 1: The transition from soluble salt to insoluble precipitate upon introduction to physiological media.[1]
Part 2: The Solution (Validated Protocols)
Protocol A: The "DMSO-Hybrid" Method (Recommended)
Even if you have the Potassium Salt, the most reliable method involves a concentrated DMSO stock. This ensures the drug is fully molecularly dispersed before it hits the aqueous phase.
Reagents:
-
This compound (or Free Base)
-
Anhydrous DMSO (Cell Culture Grade)
-
FBS (Fetal Bovine Serum) - Critical Component
Step-by-Step Workflow
-
Prepare Stock: Dissolve Glibenclamide in DMSO to create a 50 mM stock solution.
-
Note: Do not attempt 1000 mM; it is too viscous and prone to crashing out upon dilution.
-
-
The Carrier Step (The Secret Sauce):
-
Do NOT add the DMSO stock directly to the full volume of media.
-
Instead, dilute the DMSO stock into 100% FBS first.
-
Albumin in FBS acts as a carrier protein (similar to how drugs travel in blood), binding the lipophilic glibenclamide and preventing crystallization.
-
-
Final Dilution: Add the Glibenclamide-FBS mixture to your media.
Protocol Visualization:
Figure 2: The Serum-Carrier Protocol to prevent precipitation shock.
Protocol B: Direct Aqueous Preparation (Only for Low Concentrations)
If you strictly cannot use DMSO, you must use the Potassium Salt within specific limits.
-
Maximum Stable Concentration: < 50 µM in media.
-
Method:
-
Dissolve Glibenclamide Potassium in 0.1 N NaOH or pure water (pH > 9) to make a 10 mM stock.
-
Filter sterilize (0.22 µm).
-
Add dropwise to rapidly stirring media at 37°C .
-
Warning: If the media turns cloudy, the experiment is compromised.
-
Part 3: Troubleshooting FAQ
Q: I see crystals. Can I just filter them out and use the media?
A: NO. If you filter the media, you are removing the drug. You have no way of knowing the final concentration remaining in the solution. The dose-response curve will be invalid. Discard and restart.
Q: What is the maximum solubility I can expect?
Refer to the table below for solubility limits in various solvents.
| Solvent | Max Solubility (Free Base) | Max Solubility (K+ Salt) | Stability in Solution |
| Water (pH 7) | < 0.004 mg/mL (Insoluble) | ~5-10 mg/mL (Unstable*) | Hydrolyzes/Precipitates over time |
| DMSO | ~100 mg/mL (200 mM) | ~100 mg/mL | High (Months at -20°C) |
| Ethanol | ~2-3 mg/mL | Poor | Low |
| Culture Media | < 20 µM (without carrier) | < 50 µM (transient) | Precipitates >100 µM |
*Note: K+ Salt is soluble in water initially but unstable upon pH adjustment.
Q: My cells are dying. Is it the drug or the crystals?
A: Likely the crystals. Crystalline precipitates cause physical stress to cells ("frustrated phagocytosis") and can trigger NLRP3 activation mechanically—the exact pathway you might be trying to inhibit. This leads to false positives in inflammasome assays.
Part 4: Biological Context (Mechanism of Action)[2]
Understanding the target helps verify if your concentration is appropriate. Glibenclamide inhibits the SUR1 subunit of KATP channels.[2]
Target Pathway:
-
KATP Blockade: Prevents K⁺ efflux.
-
NLRP3 Inhibition: K⁺ efflux is a trigger for NLRP3 assembly. By blocking the efflux, Glibenclamide prevents the inflammasome from assembling and processing Pro-IL-1β into active IL-1β.
Figure 3: Mechanism of Action.[3] Glibenclamide blocks the upstream K+ efflux required for NLRP3 activation.
References
-
Selleck Chemicals. Glibenclamide (Glyburide) Datasheet & Solubility. Retrieved from
- Lamkanfi, M., et al. (2009).Glyburide inhibits the Cryopyrin/Nalp3 inflammasome. Journal of Cell Biology. This paper establishes the protocol for using Glyburide to inhibit NLRP3, noting the requirement for high concentrations (up to 200 µM)
-
PubChem. Glibenclamide Compound Summary - Solubility Data. National Library of Medicine. Retrieved from
-
Tocris Bioscience. Glibenclamide Technical Data. Notes on DMSO usage vs. aqueous solubility. Retrieved from
-
Ryu, S. et al. (2022). Correlation of Solubility Thermodynamics of Glibenclamide. MDPI. Discusses the thermodynamics of glibenclamide solubility in various solvents including DMSO and PEG. Retrieved from
Sources
Glibenclamide Potassium Salt Stability: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Glibenclamide potassium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the degradation of this compound in experimental settings. Adherence to these protocols is critical for ensuring the accuracy, reproducibility, and validity of your research data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in experiments?
A1: this compound is susceptible to degradation from several factors, primarily:
-
pH: It has poor stability in acidic conditions and is more stable in neutral to slightly alkaline environments. Its absorption and dissolution are pH-dependent, increasing at pH 6-8.[1][2]
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Oxidation: The molecule is vulnerable to oxidative stress.[3]
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Light: Exposure to UV light can induce photochemical degradation.[4]
-
Temperature: Elevated temperatures, especially when in solution, can accelerate degradation.[5] Heating, for instance, is not recommended for solubilizing the drug in solvents like PEG 400 as it can lead to degradation.
Q2: How should I store this compound powder?
A2: Proper storage is crucial for maintaining the integrity of the compound. For long-term storage, the powder should be kept at -20°C for up to three years.
Q3: What is the recommended way to prepare and store stock solutions?
A3: For stock solutions, it is recommended to use solvents like DMSO or ethanol. Once in solvent, the solution should be stored at -80°C for up to one year. A solution of Glibenclamide in a combination of ethanol and methanol has been shown to be stable for at least 72 hours at both room temperature (25°C) and under refrigeration (4°C).[6]
Q4: My this compound is precipitating out of my aqueous experimental buffer. What's happening and how can I fix it?
A4: Glibenclamide is a poorly water-soluble drug.[1] While the potassium salt form enhances its solubility compared to the free acid, precipitation can still occur, especially in acidic aqueous buffers. Glibenclamide's release from formulations is significantly lower at pH 1.2 compared to pH 6.8.[2] To resolve this, ensure your final experimental buffer has a pH in the neutral to slightly alkaline range (pH 6.8-8.0). If you are diluting a stock solution in an organic solvent into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to not cause precipitation and that the pH of the final solution is controlled.
Q5: Are there any known degradation products I should be aware of?
A5: Yes, the primary degradation pathway for sulfonylureas like Glibenclamide under hydrolytic conditions (acidic or basic) is the cleavage of the sulfonylurea moiety. This results in the formation of a sulfonamide and an amine, with the liberation of carbon dioxide.[7] Under oxidative stress (e.g., exposure to hydrogen peroxide), other degradation products can be formed.[3] It is important to use a stability-indicating analytical method, such as HPLC, that can separate the intact drug from these potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
pH of the Medium: Verify the pH of your complete cell culture medium after the addition of all components, including your this compound solution. The pH should be stable and within the optimal physiological range (typically 7.2-7.4).
-
Age of the Solution: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid using diluted aqueous solutions that have been stored for extended periods.
-
Light Exposure: Protect your plates and solutions from direct light, especially during long incubation periods. Use amber-colored tubes and cover plates with foil when possible.
-
Control Experiment: Run a control experiment where the this compound is incubated in the cell culture medium for the duration of your assay. At the end of the incubation, analyze the medium using a validated HPLC method to quantify the amount of remaining intact Glibenclamide.
Issue 2: High variability in analytical measurements (HPLC).
Possible Cause: Ongoing degradation of the compound during sample preparation and analysis.
Troubleshooting Steps:
-
Sample Preparation Conditions: Keep samples cool during preparation. Use an autosampler with temperature control if available, set to a low temperature (e.g., 4°C).
-
Solvent Stability: Ensure that this compound is stable in the solvent you are using for your analytical standards and sample dilutions. As previously mentioned, a mixture of ethanol and methanol is a good option for stable solutions at room temperature for at least 72 hours.[6]
-
Method Validation: Confirm that your HPLC method is stability-indicating. This involves performing forced degradation studies to demonstrate that the degradation products are well-resolved from the parent peak. Forced degradation can be achieved by exposing the drug to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions.[5][8]
Data Summary and Protocols
Table 1: Recommended Storage and Handling Conditions for this compound
| Form | Storage Condition | Duration | Recommended Solvents (for solutions) |
| Powder | -20°C | Up to 3 years | N/A |
| Stock Solution | -80°C | Up to 1 year | DMSO, Ethanol |
| Working Dilutions (Aqueous) | 2-8°C, protected from light | Prepare fresh, use immediately | Buffered solutions (pH 6.8-8.0) |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 532.09 g/mol )
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Weighing: In a suitable weighing vessel, accurately weigh out 5.32 mg of this compound.
-
Dissolution: Transfer the weighed powder to a sterile, amber-colored vial. Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: General Stability-Indicating HPLC Method
This is a general guideline. The specific parameters should be optimized for your instrumentation and experimental needs.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted to 6.8). The exact ratio should be optimized for good peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizing Degradation and Experimental Workflow
Diagram 1: Key Degradation Influences on this compound
Caption: Factors leading to the degradation of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for evaluating the stability of this compound.
References
-
Current Trends in Biotechnology and Pharmacy. (2022). Formulation and Evaluation of Glibenclamide by Solid Dispersion Method using Compritol 888 ATO as a Carrier. Available at: [Link]
-
Brieflands. (n.d.). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. Available at: [Link]
-
IJIRT. (n.d.). Method Development and Validation for Estimation of Glyburide (GLIBENCLAMIDE) In Pharmaceutical Formulations and Rat Plasma by RP-HPLC. Available at: [Link]
-
PMC - NIH. (2023). Formulation of Glibenclamide proniosomes for oral administration: Pharmaceutical and pharmacodynamics evaluation. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Formulation, Development and In-Vitro Evaluation of Immediate Release Tablet of Glibenclamide. Available at: [Link]
-
ResearchGate. (2019). Effect of pH on the release profile of glibenclamide tablets. Available at: [Link]
-
PMC - NIH. (n.d.). Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus. Available at: [Link]
-
Longdom Publishing. (2017). Design and Validation of Stability Indicating Assay of Glibenclamide Using RP-HPLC Technique in Both Bulk, Pharmaceutical Formul. Available at: [Link]
-
ResearchGate. (n.d.). Preparation, Evaluation, In vitro Anti-diabetic and Stability Studies of Glibenclamide Loaded Cocrystals. Available at: [Link]
-
Edgepark HealthInsights. (2021). Diabetes supplies: Best practices for organization and storage. Available at: [Link]
-
Mount Sinai. (n.d.). Basic General Guidelines for Handling Diabetes Supplies During natural Disasters. Available at: [Link]
-
PMC - NIH. (n.d.). Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method. Available at: [Link]
-
Proper Storage of Diabetic Supplies: Essential Tips for People with Diabetes. (2024). Available at: [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]
-
6 Tips to Store Your Diabetes Meds the Right Way!. (2024). Available at: [Link]
-
Neliti. (2022). Identification and characterization of degradation products of Nateglinide. Available at: [Link]
-
Veeprho Pharmaceuticals. (n.d.). Glibenclamide Impurities and Related Compound. Available at: [Link]
Sources
- 1. Formulation of Glibenclamide proniosomes for oral administration: Pharmaceutical and pharmacodynamics evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. longdom.org [longdom.org]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and stability study of glibenclamide oral liquid paediatric formulations for the treatment of permanent neonatal diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glibenclamide Potassium Salt in Primary Cell Culture
Status: Active Operator: Senior Application Scientist (Cell Biology & Pharmacology Division) Ticket ID: GLIB-K-SOL-CYTO-001
Welcome to the Technical Support Center.
You have reached the specialized support module for Glibenclamide Potassium Salt . While this compound (a sulfonylurea) is a gold standard for blocking KATP channels and inhibiting the NLRP3 inflammasome, it presents unique physicochemical challenges in primary cell culture.
The "Potassium Salt" formulation is often purchased to improve solubility, but it is not a "dissolve-and-forget" reagent. Its behavior is strictly governed by pH and ionic strength. This guide addresses the high failure rates associated with precipitation-induced cytotoxicity and "false" cell death caused by metabolic exhaustion.
Module 1: The Chemistry of Reconstitution (The #1 Failure Point)
User Issue: "I bought the Potassium Salt version for water solubility, but I still see crystals in my media, or my cells are dying unexpectedly."
Technical Insight: Glibenclamide is a weak acid (pKa ~5.3).[1] The potassium salt increases initial solubility in water, but cell culture media is a buffer (pH 7.2–7.4) . When you add the salt to the media, it re-equilibrates. If your concentration is high (common in NLRP3 studies), the free acid form may precipitate out as micro-crystals. These crystals cause physical stress to primary cells (necrosis) rather than pharmacological toxicity.
Protocol: The "Dual-Solvent" Method
Do not dissolve Glibenclamide Potassium directly into culture media for stock solutions. Use this self-validating protocol to ensure stability.
Figure 1: Preparation workflow emphasizing DMSO primary stock to prevent micro-crystallization artifacts.
Solubility & Stability Data
| Solvent System | Max Solubility (approx.) | Stability | Recommendation |
| 100% DMSO | ~100 mM (50 mg/mL) | High (Months at -20°C) | Recommended Stock |
| Water (ddH2O) | < 1 mg/mL (Unstable) | Low (Hydrolysis risk) | Avoid |
| Culture Media | < 50 µM (pH dependent) | Immediate Use | Working Solution Only |
Module 2: Dosing Strategy & Cytotoxicity Thresholds
User Issue: "My primary beta cells are dying at concentrations used in literature for macrophages."
Technical Insight: You must distinguish between Pharmacological Toxicity (mechanism-based) and Chemical Toxicity (off-target).
-
Beta Cells: Extremely sensitive. Glibenclamide forces continuous depolarization. High doses cause "excitotoxicity" via Ca2+ overload and insulin exhaustion.
-
Macrophages (NLRP3): Require high doses. The "therapeutic window" for inflammasome inhibition overlaps with the toxicity threshold.
Dosing Matrix by Application
| Target Application | Cell Type | Recommended Range | Cytotoxicity Threshold | Mechanism of Toxicity |
| Insulin Secretion | Primary Beta Cells / Islets | 10 nM – 1 µM | > 10 µM | Ca2+ overload, ER Stress, Degranulation |
| NLRP3 Inhibition | Macrophages (BMDM), Microglia | 10 µM – 50 µM | > 50–100 µM | Mitochondrial respiration block, ROS generation |
| Hepatoprotection | Primary Hepatocytes | 1 µM – 10 µM | > 50 µM | Oxidative stress (though low doses are protective) |
Module 3: Mechanistic Troubleshooting (Pathways)
User Issue: "How do I know if the cell death is due to the drug mechanism or an artifact?"
Technical Insight: Glibenclamide acts on the SUR1 subunit of the KATP channel. However, at high concentrations (used for NLRP3), it affects mitochondrial integrity.
Figure 2: Dual pathway of action showing how therapeutic efficacy (green) transitions to toxicity (red) based on target affinity.
Module 4: Frequently Asked Questions (FAQ)
Q1: My media turned slightly cloudy after adding Glibenclamide. Can I filter it?
A: No. If it is cloudy, the drug has precipitated. Filtering will remove the active compound, meaning you are dosing with vehicle only.
-
Correction: Discard. Prepare a fresh 1000x stock in DMSO. Add the stock to the media while vortexing rapidly. Ensure media is at 37°C, as solubility drops significantly at 4°C.
Q2: I am studying NLRP3 in macrophages. The cells look vacuolated at 50 µM. Is this Glibenclamide toxicity?
A: Likely, yes. While 50 µM is a standard "inhibitory" dose in literature, primary cells are less robust than cell lines (like THP-1).
-
Validation: Run a LDH release assay alongside your experiment. If LDH is high, the NLRP3 inhibition you see might be a secondary effect of cell death (metabolic shutdown) rather than specific inhibition. Try titrating down to 25 µM.
Q3: Does the Potassium ion in the salt affect membrane potential?
A: Negligible. A 100 µM dose of Glibenclamide Potassium adds 100 µM of K+. Standard media (DMEM/RPMI) contains ~5 mM (5000 µM) Potassium. The contribution is <2% and physiologically irrelevant compared to the drug's blockade of KATP channels.
Q4: Can I use the "Free Acid" form instead of the "Potassium Salt"?
A: Yes, but the solubility in DMSO is slightly lower, and solubility in aqueous buffers is virtually zero. The Potassium Salt is preferred solely for easier initial solubilization in organic solvents and better stability in stock forms. Once in the media, they behave similarly.
References
-
Solubility & Thermodynamics
-
Beta Cell Cytotoxicity Mechanism
-
Maedler, K. et al. (2002). "Low concentration of glibenclamide induces apoptosis in human pancreatic beta-cells." Diabetes.[3][4][5] (Demonstrates the exhaustion/Ca2+ overload mechanism).
-
Remedi, M.S. et al. (2006). "KATP Channel-Dependent and -Independent Pathways of Insulin Secretion in Isolated Islets." Journal of Biological Chemistry.
-
-
NLRP3 Inflammasome Inhibition
-
Coll, R.C. et al. (2015). "MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition." Nature Medicine. (Discusses Glibenclamide as the comparative standard requiring high doses).
-
Lamkanfi, M. et al. (2009). "Glyburide inhibits the Cryopyrin/Nalp3 inflammasome." Journal of Cell Biology.
-
-
Preparation Protocols
-
SelleckChem. "Glibenclamide Potassium Protocol."
-
Sources
- 1. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing dissolution, serum concentrations and hypoglycemic effect of glibenclamide using solvent deposition technique. [sites.ualberta.ca]
- 3. Improvement of Glibenclamide Water Solubility by Nanoparticle Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of NLRP3 Suppression Using Glibenclamide and miR-223 against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Serum Proteins on Glibenclamide Potassium Salt Activity
Executive Summary: The Solubility vs. Potency Paradox
Researchers often select Glibenclamide Potassium Salt over the free acid form due to its superior aqueous solubility. However, a common critical failure point occurs during the transition from stock solution to biological assay. While the salt form solves the initial dissolution challenge, it does not mitigate the >99% protein binding affinity of the glibenclamide molecule.
This guide addresses the "Serum Shift"—a phenomenon where the presence of Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) in culture media can increase the apparent
Core Technical Guide (Q&A Format)
Section A: Solubility & Preparation (The Foundation)
Q1: Why did my Glibenclamide Potassium precipitate when added to the cell culture media? A: This is likely a "Solvent Shock" or "pH Crash." Although the potassium salt is water-soluble, it is chemically a weak acid salt.
-
The pH Factor: Glibenclamide has a pKa around 5.3. In unbuffered water, the K+ salt creates a basic solution, keeping it soluble. When added to cell culture media (buffered to pH 7.4), the local pH at the droplet interface can shift. If the concentration is too high (>100
M final), the equilibrium shifts back toward the less soluble free acid form. -
The "Salting Out" Effect: High ionic strength in media (NaCl, KCl) can decrease the solubility of the organic anion compared to pure water.
Q2: Does the Potassium Salt form prevent protein binding?
A: No.
The potassium ion (
Section B: Protein Binding & Potency Shift (The Core Science)
Q3: How much does serum actually affect my
-
Implication: If you use the nanomolar concentrations derived from literature (often based on buffer-only binding assays) in a whole-cell assay with 10% FBS, you will see zero effect .
Q4: How do I calculate the "Free Fraction" (
Data Summary & Visualization
Table 1: Physicochemical & Functional Comparison
| Feature | Glibenclamide (Free Acid) | This compound | Impact on Assay |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | High (> 10 mg/mL) | Salt allows easier stock prep without DMSO. |
| Solubility (pH 7.4) | Low | Moderate (Risk of precipitation) | Both forms risk precipitation at high conc. |
| Protein Binding | >99% (Albumin) | >99% (Albumin) | Identical. Salt does not protect against BSA. |
| ~1-4 nM | ~1-4 nM | Potency is intrinsic to the anion. | |
| > 1000 nM | > 1000 nM | Serum Shift dominates the activity profile. |
Diagram 1: Mechanism of Action & Protein Sequestration
This diagram illustrates the competition between the target (
Caption: Glibenclamide dissociates into its active anion form. While it targets the SUR1 subunit, the vast majority is sequestered by Albumin, reducing the effective concentration available for channel inhibition.
Experimental Protocols
Protocol A: The "Serum Shift" Validation Assay
Use this protocol to determine the correct dosing for your specific cell line and media conditions.
-
Preparation of Stock:
-
Dissolve Glibenclamide Potassium in sterile water or DMSO to 10 mM.
-
Note: If using water, ensure the pH remains slightly basic or neutral; do not acidify.
-
-
Media Preparation:
-
Condition A (Low Protein): RPMI/DMEM + 0.1% BSA (or Serum-Free if cells tolerate).
-
Condition B (High Protein): RPMI/DMEM + 10% FBS.
-
-
Dosing:
-
Create a dilution series ranging from 1 nM to 10
M. -
Crucial Step: Dilute the stock into the media slowly with vortexing to prevent local precipitation shock.
-
-
Readout:
-
Measure Insulin Secretion (ELISA) or Membrane Potential (FLIPR dye).
-
-
Analysis:
-
Plot Dose-Response curves for A and B.[2]
-
Calculate the Shift Factor :
. -
Expectation: The Shift Factor will likely be >100.
-
Diagram 2: Sample Preparation Workflow
Caption: Decision tree for dosing ranges based on media composition. Note the significantly higher concentration required for FBS-containing media.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No biological effect observed | Protein Binding: The drug is bound to FBS/albumin.[1] | Increase concentration by 100-1000x or switch to a defined serum-free medium (e.g., Insulin-Transferrin-Selenium). |
| Precipitation upon addition | Solubility Shock: Adding high-conc aqueous/DMSO stock to buffer. | Predilute the stock 1:10 in PBS before adding to the final media volume. Vortex immediately. |
| Variable results between batches | Hydrate Formation: The salt may exist as different hydrates. | Verify the exact molecular weight on the Certificate of Analysis (CoA) for every new batch. |
| Literature Mismatch: Comparing whole-cell data to patch-clamp data. | Accept the shift. Patch-clamp is often done in protein-free saline; whole-cell assays usually require serum. |
References
-
Glibenclamide Binding to Plasma Proteins
-
Mechanism of Action (SUR1/Kir6.2)
-
Martin, G. M., et al. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife.[3] Detailed structural analysis of the binding pocket.
-
-
Solubility & Salt Forms
-
Serum Shift Methodology
- Fowkes, A., et al. (2025).
-
(General methodology for calculating shift).
Sources
- 1. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glibenclamide Potassium Delivery
This technical guide addresses the optimization of Glibenclamide Potassium Salt delivery in vivo. Unlike standard glibenclamide (which is practically insoluble in water), the potassium salt form offers significantly improved aqueous solubility, yet it presents unique stability challenges regarding pH and precipitation.
Executive Summary: The Potassium Salt Advantage
Standard glibenclamide is a weak acid (pKa ~5.3) with extremely poor water solubility (< 0.004 mg/mL). The Potassium Salt (Glibenclamide-K) is a distinct crystalline form that is approximately 77-fold more soluble in water and 33-fold more soluble in phosphate buffer than the free acid form.[1]
Core Objective: Maintain the drug in its ionized (soluble) state during formulation and administration to prevent in vivo precipitation and ensure consistent bioavailability.
Part 1: Formulation & Solubility Protocols
Q: I have this compound. Can I just dissolve it in saline?
A: Proceed with caution. While the K-salt is water-soluble, it is prone to hydrolysis and precipitation if the pH drops below 7.0. Saline (0.9% NaCl) is often slightly acidic (pH ~5.5).
The "Buffered Stability" Protocol (Recommended for IP/IV): Do not use unbuffered saline. Use a buffered vehicle to maintain pH > 7.4.
-
Vehicle Preparation: Prepare PBS (Phosphate Buffered Saline) adjusted to pH 7.8 – 8.0 .
-
Dissolution: Add Glibenclamide-K powder slowly to the vehicle under constant stirring.
-
Filtration: Sterile filter (0.22 µm) immediately.
-
Usage Window: Use within 1–2 hours. The salt can disproportionate back to the free acid over time in aqueous solution.
Q: My solution turns cloudy upon standing or injection. Why?
A: This is "pH Shock Precipitation."
-
Cause: Glibenclamide is a weak acid.[2] Even if you start with the K-salt, if the local pH drops (e.g., mixing with a lower pH vehicle or injecting into a slightly acidic compartment), the equilibrium shifts toward the insoluble free acid form.
-
The Fix (Co-solvent "Lock"): Add a co-solvent to stabilize the hydrophobic core of the molecule.
-
Recipe: 5% DMSO + 40% PEG 400 + 55% PBS (pH 8.0).
-
Note: Dissolve the K-salt in the DMSO/PEG fraction first, then slowly add the aqueous buffer.
-
Q: I don't have the Potassium Salt, only standard Glibenclamide. How do I mimic the salt's performance?
A: You must generate the salt in situ using the "Alkaline Dissolution" Method .
-
Stock: Dissolve Glibenclamide (Free Acid) in 0.1 N NaOH or KOH (this converts it to the salt form immediately).
-
Dilution: Dilute this stock into PBS or Saline.
-
Risk: If you neutralize it too far (below pH 7), it will crash out.
-
Alternative: Use the DMSO/PEG/Tween cocktail (Standard "High-Solubility" Vehicle):
Part 2: In Vivo Administration & Dosing
Q: What is the optimal route for CNS targeting (e.g., Stroke/Edema models)?
A: Systemic delivery of Glibenclamide has poor Blood-Brain Barrier (BBB) penetration in healthy animals due to P-glycoprotein (P-gp) efflux . However, in stroke/injury models, the BBB is compromised, allowing entry.
-
Strategy: You need a Continuous Infusion rather than a bolus to maintain plasma levels high enough to drive passive diffusion across the injured BBB.
-
Protocol: Use an Osmotic Minipump (e.g., Alzet) implanted subcutaneously.
-
Loading Dose: IP bolus (10 µg/kg) at time of injury.
-
Maintenance: Pump delivery of 400 ng/hr (for mice) to maintain plasma levels ~30 ng/mL.
-
Q: My animals are seizing or dying unexpectedly. Is it toxicity?
A: It is likely Severe Hypoglycemia , the primary on-target effect of Glibenclamide.
-
Mechanism: Glibenclamide blocks K_ATP channels in pancreatic beta-cells
massive insulin release.[5][6] -
Troubleshooting:
-
Monitor Glucose: Measure blood glucose at 15, 30, and 60 mins post-dose.
-
Glucose Support: Co-administer 20% Glucose (IP) or provide glucose-enriched water/gel packs in the cage if the study duration is long.
-
Dose Titration: For non-diabetes studies (e.g., inflammation), titrate the dose down to finding the "Euglycemic Window" or use continuous low-dose infusion.
-
Part 3: Data & Visualization
Table 1: Vehicle Compatibility Matrix
| Vehicle Component | Role | Compatibility with Glibenclamide-K | Notes |
| PBS (pH 7.4) | Buffer | Moderate | Risk of precipitation if concentration > 1 mg/mL. |
| PBS (pH 8.0) | Buffer | High | Recommended aqueous vehicle. |
| Saline (0.9%) | Isotonic Base | Low | Often acidic (pH 5.5); causes precipitation. |
| DMSO | Co-solvent | High | Excellent solvent. Use <10% for IP. |
| PEG 400 | Stabilizer | High | Prevents precipitation upon dilution. |
| Corn Oil | Oral Vehicle | Low | Poor solubility for the salt form; better for free acid. |
Visual 1: Formulation Decision Logic
Caption: Decision tree for selecting the optimal vehicle based on the starting material (Salt vs. Acid) and administration route. Green paths indicate the preferred workflow for the Potassium Salt.
Visual 2: Mechanism of Action & Hypoglycemia Risk
Caption: Pharmacodynamic pathway. Glibenclamide binds SUR1, closing K_ATP channels, leading to insulin release.[7] Users must monitor for the downstream consequence: rapid blood glucose reduction.
References
-
Maharjan, R., et al. (2022).[1][8] Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile. Molecules, 27(4), 1406. Retrieved from [Link]
-
Lahmann, C., et al. (2015).[6] Systemic Administration of Glibenclamide Fails to Achieve Therapeutic Levels in the Brain and Cerebrospinal Fluid of Rodents. PLOS ONE, 10(7), e0134476. Retrieved from [Link]
-
Seedher, N., & Kanojia, M. (2009). Micellar solubilization of some poorly soluble antidiabetic drugs: a technical note. AAPS PharmSciTech, 10(2), 516–521. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abap.co.in [abap.co.in]
- 6. Systemic Administration of Glibenclamide Fails to Achieve Therapeutic Levels in the Brain and Cerebrospinal Fluid of Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glibenclamide Prevents Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Glibenclamide Potassium Salt: Laboratory Safety & Disposal Protocol
Executive Summary: The "Zero-Release" Standard
As researchers, we often view Glibenclamide Potassium Salt merely as a standard KATP channel blocker. However, from an environmental health perspective, it is a potent endocrine and metabolic disruptor. Unlike the hydrophobic parent compound (Glibenclamide free acid), the potassium salt form is highly water-soluble .
Crucial Insight: This increased solubility dramatically increases its bioavailability to aquatic organisms if released into wastewater. A spill of the salt form does not just "settle" in a trap; it dissolves and disperses immediately.
Therefore, this protocol enforces a Zero Liquid Discharge (ZLD) policy. Under no circumstances shall this compound, or aqueous solutions containing it, be disposed of via sink drainage.
Chemical Profile & Risk Assessment
To handle this compound safely, one must understand its biological activity and physical behavior.
| Property | Specification | Operational Implication |
| CAS Number | 52169-36-5 | Use for waste manifesting. |
| Solubility | Soluble in Water, Ethanol | High Risk: Readily enters water table if flushed. |
| Mechanism | Sulfonylurea receptor (SUR1) agonist | Blocks KATP channels; induces hypoglycemia in non-target organisms. |
| Toxicity | Reproductive Toxin (Cat 1B/2) | Strict Containment: Double-gloving and respiratory protection required. |
| Aquatic Hazard | Chronic Aquatic Toxicity | Do Not Flush: Bioaccumulates in aquatic food webs. |
Mechanism of Environmental Toxicity
The following diagram illustrates why we strictly contain this compound. The same mechanism that makes it a useful drug (insulin secretion) causes lethal hypoglycemia in aquatic vertebrates.
Figure 1: Mechanism of Action and Environmental Impact Pathway. The solubility of the potassium salt accelerates the transition from "Chemical" to "Biohazard."
Step-by-Step Disposal Workflows
This section replaces generic advice with specific workflows for the salt form.
A. Solid Waste (Powder & Contaminated Solids)
Applicable to: Expired API, weighing boats, contaminated gloves, and paper towels.
-
Segregation: Do not mix with general trash. Use a dedicated container labeled "Hazardous Waste - Toxic (Reproductive)."
-
Primary Containment: Place waste in a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed bag into a rigid, UN-rated fiberboard drum or high-density polyethylene (HDPE) bucket.
-
Labeling: Mark the container with the accumulation start date and the specific contents: "this compound - Solid Debris."
-
Disposal Path: High-Temperature Incineration. This is the only method that guarantees the destruction of the sulfonylurea core.
B. Liquid Waste (Stock Solutions & Media)
Applicable to: Dissolved stock solutions, cell culture media containing the drug.
CRITICAL: Because this is the salt form, it will not precipitate out of water easily. You cannot rely on filtration.
-
Small Volumes (<50 mL):
-
Adsorption Method: Pour the solution onto a solid absorbent matrix (vermiculite, kitty litter, or specialized polymer absorbents) in a sealable container.
-
Process: Once absorbed, treat the container as Solid Waste (see Protocol A).
-
-
Large Volumes (>50 mL):
-
Collection: Collect in a dedicated HDPE carboy labeled "Aqueous Waste - Glibenclamide Contaminated."
-
pH Adjustment (Optional but Recommended): If the solution is basic, neutralizing it to pH 6-7 reduces the risk of chemical incompatibility in the waste stream, though the salt is stable.
-
Disposal Path: Ship as liquid hazardous waste for Fuel Blending or Incineration .
-
C. Self-Validating Decontamination Protocol
How do you know your workspace is clean?
-
Preparation: Prepare a solution of 5% surfactant (e.g., SDS or commercially available lab detergent) in water. Do not use pure organic solvents initially, as they may spread the salt.
-
Wipe Down: Clean the area moving from the outer edge of the spill toward the center.
-
The "Pink Water" Check (Validation):
-
If you are handling high concentrations, verify cleaning efficacy.
-
Note: While Glibenclamide is not colorimetric, using a UV lamp (if the surface is non-fluorescent) can sometimes reveal residue due to the aromatic rings, though this is not definitive.
-
Definitive Check: The final wipe should be treated as solid waste. If you are in a GMP environment, a swab test analyzed by HPLC is the only validation method. For R&D, a "double-wash" protocol (Wash 1 -> Dry -> Wash 2) is sufficient.
-
Emergency Spillage Procedures
In the event of a powder spill of this compound:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), safety goggles, and an N95 or P100 respirator. Dust inhalation is the primary acute risk.
-
Dry Clean-Up (Preferred):
-
Do NOT spray water immediately. The salt will dissolve and spread into micro-crevices.
-
Cover the spill with a damp paper towel (dampened with water, not dripping) to prevent dust generation.
-
Scoop the material and the towel into a biohazard/chemical waste bag.
-
-
Wet Clean-Up:
-
After removing the bulk powder, wash the surface with soap and water.
-
Capture the Rinsate: Use paper towels to absorb the wash water.[1] Do not wring out towels into the sink. Dispose of towels as solid hazardous waste.
-
Decision Logic for Disposal
Use this flowchart to determine the correct waste stream for your specific situation.
Figure 2: Waste Stream Decision Matrix.
Regulatory Compliance (US & EU)
United States (RCRA/EPA)[3][4]
-
Classification: While Glibenclamide is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it falls under the EPA Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) [1].
-
Sewering Ban: The EPA explicitly prohibits the sewering (flushing) of hazardous waste pharmaceuticals [2].[2]
-
Best Practice: Manage as "Non-Creditable Hazardous Waste."
European Union (ECHA/REACH)
-
Classification: Hazardous to the aquatic environment (Aquatic Chronic 4 or higher depending on concentration).
-
Waste Code (EWC): Typically falls under 18 01 09 (medicines other than those mentioned in 18 01 08) or 18 01 08 (cytotoxic/cytostatic) if deemed reprotoxic by local risk assessment [3].
References
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[3] (2019).[4] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Prohibition on Sewering Hazardous Waste Pharmaceuticals. 40 CFR Part 266 Subpart P. Available at: [Link]
-
European Chemicals Agency (ECHA). Glibenclamide Substance Information & Classification. Available at: [Link]
-
PubChem. Glyburide (Glibenclamide) Compound Summary - Safety and Hazards. National Library of Medicine. Available at: [Link]
Sources
Personal protective equipment for handling Glibenclamide potassium salt
This guide provides a high-level operational safety protocol for handling Glibenclamide Potassium Salt . Unlike the free acid form, the potassium salt exhibits distinct solubility and bioavailability profiles that necessitate specific handling precautions to prevent inadvertent systemic absorption and acute hypoglycemia.
Executive Safety Summary
Immediate Action Required: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .
-
Primary Hazard: Acute, profound hypoglycemia (low blood sugar) upon inhalation or mucosal absorption.
-
Secondary Hazard: Reproductive toxicity and potential cardiotoxicity (KATP channel blockade).
-
Critical Distinction: The potassium salt form is significantly more water-soluble than the free acid. This increases the risk of rapid absorption through mucous membranes (eyes, nose, throat) and perspiration on the skin.
-
Containment Level: OEB 4 (Occupational Exposure Band 4) . Handling of dry powder requires a Vented Balance Enclosure (VBE) or Isolator. Open bench work is prohibited .
Risk Assessment & Biological Mechanism
To understand the safety protocol, one must understand the biological trigger. Glibenclamide is not a simple irritant; it is a functional channel blocker.
Mechanism of Hazard (Hypoglycemia)
The following diagram illustrates why even microgram-level exposure can trigger a systemic physiological response.
Figure 1: Physiological cascade of Glibenclamide toxicity. Note that the salt form accelerates the initial absorption step.
Personal Protective Equipment (PPE) Matrix
The selection of PPE depends on the state of the material (Solid vs. Solution) and the quantity handled.
| Parameter | Tier 1: Solution Handling (<100 mM) | Tier 2: Small Scale Solids (<100 mg) | Tier 3: Bulk Solids (>100 mg) |
| Respiratory | N95 Respirator (optional if in hood) | P100 / N99 Respirator (Mandatory) | PAPR (Powered Air Purifying Respirator) |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min) | Double Nitrile (Outer glove long-cuff) | Double Nitrile + Chem-Tape seal |
| Body | Standard Lab Coat | Tyvek® Lab Coat (Closed front) | Full Tyvek® Coverall (Hooded) |
| Eye/Face | Safety Glasses w/ Side Shields | Chemical Goggles | Full Face Shield or PAPR Hood |
| Containment | Chemical Fume Hood | Vented Balance Enclosure (VBE) | Glovebox / Isolator |
PPE Decision Logic
Follow this workflow to determine your gowning requirements before entering the lab.
Figure 2: Risk-based PPE selection logic. Solids pose the highest risk due to aerosolization potential.
Operational Handling Protocol
A. Weighing & Transfer (The Critical Step)
Rationale: Static electricity can cause the potassium salt powder to "fly" or disperse, creating invisible aerosols.
-
Preparation:
-
Place an anti-static gun or ionizer inside the Vented Balance Enclosure (VBE).
-
Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote) to capture micro-spills.
-
Pre-weigh the receiving vessel (volumetric flask) with the cap on.
-
-
The Transfer:
-
Do not use a spatula. Use the "tap and pour" method from the stock container or a disposable anti-static weighing boat.
-
If using a spatula is unavoidable, use a disposable plastic one and discard it immediately into the solid waste stream inside the hood. Do not remove contaminated tools from the hood.
-
-
Solubilization:
B. Decontamination & Cleaning
Rationale: this compound is water-soluble, but Glibenclamide (free acid) is not. If the salt contacts acidic buffers, it may precipitate as the free acid, which is harder to clean.
-
Primary Wash (Solubilization):
-
Wipe surfaces with Deionized Water first. This solubilizes the potassium salt form effectively.
-
-
Secondary Wash (Removal):
-
Follow with 70% Ethanol or Isopropanol. This removes any residual organic films and sanitizes the area.
-
-
Verification:
-
For high-frequency handling areas, perform a periodic "swab test" analyzed via HPLC/UV to ensure surface residues are <1 µ g/100cm ².
-
Emergency Response
Exposure Scenario: Inhalation or Ingestion[1][2][3][4][5]
-
Immediate Signal: Alert colleagues immediately. Do not wait for symptoms (tremors, sweating, confusion).
-
Sugar Intake: If conscious, immediately consume 15-20g of fast-acting carbohydrates (glucose tablets, juice, soda).
-
Note: Keep a source of glucose in the lab First Aid kit specifically for this compound.
-
-
Medical Evacuation: Transport to the ER. Inform medical staff that the patient was exposed to a Sulfonylurea (K_ATP blocker) , which causes prolonged hypoglycemia.
Spill Cleanup (Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don a P100 respirator, double gloves, and Tyvek suit.
-
Contain: Cover the spill with a damp paper towel (water) to prevent dust generation.
-
Neutralize: Wipe up gently. Do not use a brush or broom.
-
Disposal: Place all waste in a sealed "High Potency/Cytotoxic" waste bag.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic).
-
Segregation: Do not mix with general solvent waste. Segregate into a dedicated container labeled "Sulfonylurea Waste - High Potency."
-
Destruction: Incineration is the preferred method of disposal to ensure thermal destruction of the active pharmaceutical ingredient.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3488, Glyburide (Glibenclamide).
-
[Link]
-
-
Occupational Safety and Health Administration (OSHA).
-
[Link]
-
- Pfizer Inc. "Material Safety Data Sheet: Glyburide." (Provides OEL benchmarking for potent sulfonylureas).
-
SafeWork Australia. "Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants."
-
[Link]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
